5-Aminopyridine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTYFRLFVBNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440251 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-19-2 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Aminopyridine-2-carboxamide: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Aminopyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogs to offer valuable insights for researchers. The guide further details a proposed synthetic pathway and explores its potential role in the development of targeted therapeutics.
Core Chemical Properties
This compound, with the CAS number 145255-19-2, possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position. While comprehensive experimental data on its physical properties are scarce, some reported values and computed estimates are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| CAS Number | 145255-19-2 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 427.311 °C at 760 mmHg | ChemBK |
| Density | 1.323 g/cm³ | ChemBK |
| Melting Point | Data not available. For the related 5-Aminopyridine-2-carboxylic acid: 218-223 °C. | - |
| Solubility | Data not available. Likely soluble in polar organic solvents. | - |
| pKa | Data not available. | - |
| LogP (computed) | -0.6 | [1] |
Note: The melting point data is for the analogous carboxylic acid and should be considered as an estimate for the carboxamide. The solubility is also an estimation based on the structure.
Spectral Data Analysis
Proposed Synthesis Protocol
A plausible and efficient synthetic route for this compound can be proposed starting from the commercially available 5-aminopyridine-2-carboxylic acid. The synthesis involves the activation of the carboxylic acid followed by amidation.
Methodology: Amidation via an Acyl Chloride Intermediate
This protocol is a standard and widely used method for the formation of amides from carboxylic acids.
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (aqueous or in a suitable organic solvent like methanol) or ammonia gas
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-aminopyridine-2-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like thin-layer chromatography (TLC) if a suitable developing system is available.
-
Removal of Excess Reagent: The excess thionyl chloride or oxalyl chloride is carefully removed under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed.
-
Amidation: The resulting crude acyl chloride is dissolved in an anhydrous solvent like DCM or THF and cooled in an ice bath.
-
A solution of ammonia is then added dropwise to the cooled acyl chloride solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer may be extracted with additional DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathway Involvement
Aminopyridine derivatives are a well-established class of compounds in drug discovery, known for a wide range of biological activities.[2][3][4] this compound has been identified as a key reactant in the synthesis of carboline analogs that act as potent inhibitors of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2).[5]
MAPKAP-K2 is a serine/threonine kinase that is a downstream substrate of p38 mitogen-activated protein kinase (MAPK). The p38/MK2 signaling pathway plays a crucial role in the inflammatory response, primarily by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
The role of this compound as a building block for MAPKAP-K2 inhibitors highlights its potential in the development of novel anti-inflammatory agents.
Caption: The p38/MAPKAP-K2 signaling pathway and the inhibitory role of compounds derived from this compound.
References
- 1. This compound | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminopyridine-2-carboxamide (CAS 145255-19-2): A Key Intermediate in the Development of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopyridine-2-carboxamide, also known as 5-aminopicolinamide, is a heterocyclic organic compound with the CAS number 145255-19-2. While modest in its own biological activity, this compound has emerged as a critical building block in medicinal chemistry, most notably as a key reactant in the synthesis of potent carboline-based inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound in the development of these kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathway and experimental workflows are presented to support researchers in this field.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to light brown powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145255-19-2 | PubChem[2] |
| Molecular Formula | C₆H₇N₃O | PubChem[2] |
| Molecular Weight | 137.14 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 5-aminopicolinamide, 2-Pyridinecarboxamide, 5-amino- | PubChem[2] |
| Appearance | Light yellow to light brown solid | ChemicalBook[1] |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) | ChemicalBook[1][3] |
Synthesis of this compound
A detailed, reproducible experimental protocol for the synthesis of this compound is crucial for its application in further chemical synthesis. While multiple strategies exist for the synthesis of aminopyridine derivatives, a common approach involves the amination of a suitable pyridine precursor. The following is a generalized synthetic workflow.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of 5-aminopicolinamide from a commercially available starting material.
Materials:
-
5-Nitropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Ammonia (7N solution in MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: To a solution of 5-nitropyridine-2-carboxylic acid in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-nitropyridine-2-carboxylate.
-
Amidation: Dissolve the methyl 5-nitropyridine-2-carboxylate in a 7N solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 16 hours. Concentrate the reaction mixture under reduced pressure to obtain 5-nitropyridine-2-carboxamide.
-
Reduction: Dissolve the 5-nitropyridine-2-carboxamide in methanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. Filter the reaction mixture through a pad of Celite® and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Application in the Synthesis of MAPKAP-K2 Inhibitors
This compound is a key intermediate in the synthesis of carboline-based inhibitors of MAPKAP-K2 (MK2).[4] These inhibitors have shown high potency, with IC₅₀ values as low as 10 nM.[4]
The p38/MAPKAP-K2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade involved in cellular responses to stress and inflammation. MAPKAP-K2 is a key downstream substrate of p38. Upon activation by p38, MAPKAP-K2 phosphorylates various target proteins, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Inhibition of MAPKAP-K2 is therefore a promising therapeutic strategy for inflammatory diseases.
Synthesis of Carboline-based MAPKAP-K2 Inhibitors
The synthesis of these potent inhibitors involves a multi-step process where this compound is a crucial starting material. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a Carboline-based Inhibitor
The following is a generalized protocol based on the synthesis of carboline analogs.
Materials:
-
This compound
-
A suitable β-carboline precursor (e.g., a 1-formyl-β-carboline derivative)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A coupling agent (e.g., HATU)
-
A base (e.g., Diisopropylethylamine - DIPEA)
-
Other reagents for further modifications as required.
Procedure:
-
Amide Coupling: To a solution of the β-carboline precursor in DMF, add this compound, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired carboline-pyridine intermediate.
-
Further Modifications (if necessary): The intermediate can be subjected to further chemical transformations, such as cyclization or substitution reactions, to arrive at the final potent MAPKAP-K2 inhibitor.
Biological Activity and Data
The carboline analogs synthesized from this compound have demonstrated potent inhibitory activity against MAPKAP-K2.
| Compound Class | Target | Assay Type | IC₅₀ (nM) | Reference |
| Carboline-based analogs | MAPKAP-K2 | DELFIA | as low as 10 | Wu et al., 2007[4] |
Experimental Protocol: MAPKAP-K2 Inhibition Assay (DELFIA)
The inhibitory activity of the synthesized compounds is typically determined using a biochemical assay, such as a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).
Materials:
-
Recombinant human MAPKAP-K2 enzyme
-
Biotinylated substrate peptide (e.g., a synthetic peptide derived from HSP27)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Europium-labeled anti-phosphoserine/threonine antibody
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Kinase Reaction: In a microplate, combine the MAPKAP-K2 enzyme, the test compound at various concentrations, and the biotinylated substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho antibody and incubate to allow it to bind to the phosphorylated substrate.
-
Wash the plate again to remove unbound antibody.
-
Add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its primary application in the development of potent and selective carboline-based MAPKAP-K2 inhibitors highlights its importance in modern drug discovery, particularly in the search for novel therapeutics for inflammatory diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.
References
5-Aminopyridine-2-carboxamide: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Aminopyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry. This document details its chemical and physical properties, spectroscopic signatures, and synthetic methodologies. It is designed to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position.[1] Its structure lends itself to a variety of chemical interactions, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-aminopicolinamide, 2-Pyridinecarboxamide, 5-amino- | [1] |
| CAS Number | 145255-19-2 | [1] |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | 427.311°C at 760 mmHg (Predicted) | [2] |
| Density | 1.323 g/cm³ (Predicted) | [2] |
| InChI | InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | [1] |
| InChIKey | CSHTYFRLFVBNHB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=NC=C1N)C(=O)N | [1] |
Synthesis of this compound
A plausible synthetic pathway starts from the commercially available 5-amino-2-cyanopyridine. The nitrile group can be hydrolyzed to the corresponding carboxamide under acidic or basic conditions, often with a peroxide promoter.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Materials: 5-amino-2-cyanopyridine, hydrogen peroxide (30% solution), sodium hydroxide or sulfuric acid, ethanol, water.
-
Procedure:
-
Dissolve 5-amino-2-cyanopyridine in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide or sulfuric acid to the reaction mixture.
-
Slowly add hydrogen peroxide solution while monitoring the reaction temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While complete spectral data for this specific compound is not publicly available in the provided search results, data for closely related analogs and general principles of spectroscopy can be used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atom and the electron-withdrawing carboxamide group.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituents, and the carbonyl carbon of the carboxamide group will appear at a characteristic downfield shift.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.2-8.4 | d | ~2-3 | H-6 |
| ~7.8-8.0 | dd | ~8-9, ~2-3 | H-4 | |
| ~7.0-7.2 | d | ~8-9 | H-3 | |
| ~5.0-6.0 | br s | - | -NH₂ | |
| ~7.5-8.5 | br s | - | -CONH₂ | |
| ¹³C | ~165-170 | - | - | C=O |
| ~150-155 | - | - | C-2 | |
| ~145-150 | - | - | C-5 | |
| ~135-140 | - | - | C-6 | |
| ~120-125 | - | - | C-4 | |
| ~115-120 | - | - | C-3 |
Note: The predicted values are based on general principles and data for analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 137.
Figure 2: Plausible mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretching (amino and amide groups) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1680-1640 | Strong | C=O stretching (amide I band) |
| 1630-1575 | Medium-Strong | N-H bending (amino group) and C=C stretching (aromatic) |
| 1600-1550 | Medium | N-H bending (amide II band) |
X-ray Crystallography
As of the latest search, a crystal structure for this compound is not publicly available. However, analysis of the crystal structure of a closely related compound, N′-aminopyridine-2-carboximidamide, reveals that the pyridine ring is nearly planar.[3] It is expected that this compound would also adopt a largely planar conformation, which can be influenced by intermolecular hydrogen bonding involving the amino and carboxamide groups.
Biological Activity and Signaling Pathways
Aminopyridine derivatives are known to exhibit a range of biological activities. For instance, some aminopyridine-based compounds have been investigated as inhibitors of ribonucleotide reductase, showing potential as antineoplastic agents.[4][5] The amino and carboxamide functionalities of this compound make it a candidate for forming hydrogen bonds with biological targets such as enzymes and receptors.
While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of aminopyridines has been shown to interact with various biological targets. For example, certain aminopyridine derivatives act as potassium channel blockers.[6] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Figure 3: General logical relationship of biological activity.
Conclusion
The structural elucidation of this compound is achievable through a combination of synthetic chemistry and spectroscopic analysis. While a complete dataset for this specific molecule is not fully available in the public domain, this guide provides a framework for its characterization based on established chemical principles and data from related compounds. The versatile structure of this compound suggests its potential as a valuable intermediate in the development of novel therapeutic agents. Further research into its synthesis, spectroscopic properties, and biological activity is warranted to fully explore its potential applications.
References
- 1. This compound | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Aminopyridine-2-carboxamide
Introduction
5-Aminopyridine-2-carboxamide, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring substituted with both an amino and a carboxamide group, imparts a unique combination of hydrogen bonding capabilities, coordination sites, and overall polarity. This makes it a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials.
A thorough understanding of the molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition and interpretation, designed for professionals in drug development and chemical research.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the presence of the carboxamide and amino groups.
Experimental Protocol: Acquiring NMR Spectra of a Solid Sample
The following protocol outlines the steps for preparing a sample of this compound for solution-state NMR analysis.
Caption: General workflow for NMR sample preparation and data acquisition.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a small, clean vial. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons (NH₂, CONH₂).
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean NMR tube.[1]
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra, along with 2D experiments like COSY, HSQC, and HMBC, can then be acquired.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.0-8.2 | d | ~2.5 | 1H |
| H4 | ~7.8-8.0 | dd | ~8.5, 2.5 | 1H |
| H3 | ~7.0-7.2 | d | ~8.5 | 1H |
| CONH ₂ | ~7.5-8.0 (broad) | s | - | 2H |
| NH ₂ | ~5.5-6.0 (broad) | s | - | 2H |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary.
Interpretation:
-
Aromatic Protons (H3, H4, H6): The pyridine ring protons will appear in the aromatic region of the spectrum.
-
H6 , being ortho to the electron-withdrawing carboxamide group, is expected to be the most deshielded and appear as a doublet due to coupling with H4.
-
H4 will be a doublet of doublets, coupling to both H3 and H6.
-
H3 , ortho to the electron-donating amino group, is expected to be the most shielded of the ring protons and will appear as a doublet due to coupling with H4.
-
-
Amide and Amine Protons (CONH₂, NH₂): The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons are readily observable. The addition of D₂O would cause these signals to disappear due to proton-deuterium exchange, which is a useful diagnostic test.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Amide) | ~165-170 |
| C5 | ~145-150 |
| C2 | ~140-145 |
| C6 | ~135-140 |
| C4 | ~120-125 |
| C3 | ~110-115 |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary.
Interpretation:
-
Carbonyl Carbon (C=O): The carboxamide carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum.
-
Aromatic Carbons (C2, C3, C4, C5, C6):
-
C5 , bonded to the amino group, will be significantly deshielded due to the nitrogen's electronegativity and resonance effects.
-
C2 , attached to the carboxamide group, will also be deshielded.
-
C3, C4, and C6 will resonate at intermediate chemical shifts, with their precise positions influenced by the electronic effects of the substituents. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The ATR method is generally simpler and faster.
References
An In-depth Technical Guide on the Synthesis of 5-Aminopyridine-2-carboxamide from 5-amino-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 5-Aminopyridine-2-carboxamide, a valuable pyridine derivative, from its nitrile precursor, 5-amino-2-cyanopyridine. The core of this process is the selective hydrolysis of the nitrile functional group to a primary amide. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of relevant quantitative data. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis of this compound.
Introduction
This compound, also known as 5-aminopicolinamide, and its derivatives are important structural motifs in medicinal chemistry. The presence of both an amino group and a carboxamide group on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block in the development of novel therapeutic agents. The synthesis of such compounds is a critical step in the drug discovery pipeline.
The conversion of nitriles to amides is a fundamental transformation in organic chemistry. This can be achieved under acidic or basic conditions, with the reaction often proceeding further to the carboxylic acid. Therefore, controlling the reaction conditions is crucial to selectively isolate the amide intermediate. This guide focuses on a reliable method for this selective hydrolysis.
Synthetic Pathway Overview
The synthesis of this compound from 5-amino-2-cyanopyridine is a direct, single-step hydrolysis reaction. The primary challenge lies in achieving high selectivity for the amide product over the corresponding carboxylic acid. This is typically managed by careful control of reaction temperature, time, and the concentration of the hydrolyzing agent.
Caption: Synthetic route from 5-amino-2-cyanopyridine to this compound.
Experimental Protocols
While a specific, detailed protocol for the selective synthesis of this compound is not extensively reported in readily available literature, a plausible and effective method can be derived from established procedures for the hydrolysis of related cyanopyridines. The following protocol is a representative procedure based on acidic hydrolysis, which is a common method for this transformation.
3.1. Acid-Catalyzed Hydrolysis of 5-amino-2-cyanopyridine
This procedure outlines the conversion of 5-amino-2-cyanopyridine to this compound using sulfuric acid.
Materials:
-
5-amino-2-cyanopyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide solution (e.g., 10 M)
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Addition of Starting Material: While stirring and cooling the flask in an ice bath, slowly add 5-amino-2-cyanopyridine to the sulfuric acid. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a controlled temperature (e.g., 60-80 °C). The optimal temperature and time should be determined by reaction monitoring (e.g., TLC or LC-MS) to maximize the formation of the amide and minimize the formation of the carboxylic acid byproduct.
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a sodium hydroxide solution while keeping the mixture cool in an ice bath. The pH should be adjusted to approximately 7-8. The product, this compound, should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to afford the pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Expected Value/Range | Notes |
| Reactant Molar Ratio | ||
| 5-amino-2-cyanopyridine | 1.0 eq | Starting material. |
| Sulfuric Acid | 5-10 eq | Acts as both a reagent and a solvent. The concentration of the acid is a critical parameter for controlling the reaction rate and selectivity. |
| Reaction Conditions | ||
| Temperature (°C) | 60 - 100 | Higher temperatures can lead to the formation of the carboxylic acid byproduct. Careful temperature control is essential. |
| Reaction Time (h) | 2 - 8 | The reaction should be monitored to determine the optimal time for maximizing amide yield. |
| Yield and Purity | ||
| Expected Yield (%) | 60 - 85 | This is an estimated range based on similar reactions and is highly dependent on the optimization of reaction conditions. |
| Purity (%) | >95 (after recryst.) | Recrystallization is generally effective in removing unreacted starting material and the carboxylic acid byproduct. |
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The amino group can be functionalized through reactions such as acylation, alkylation, and diazotization, while the amide group can be further modified or participate in hydrogen bonding interactions with biological targets. Compounds containing the aminopyridine scaffold have shown a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties. The availability of a reliable synthetic route to this compound is therefore of significant interest to the drug development community.
Conclusion
The synthesis of this compound from 5-amino-2-cyanopyridine via controlled hydrolysis is a feasible and direct method. The key to a successful synthesis lies in the careful management of reaction conditions to favor the formation of the amide over the carboxylic acid. This technical guide provides a foundational understanding and a practical experimental protocol to aid researchers in the preparation of this valuable synthetic building block. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications.
Physical and chemical properties of 5-aminopicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-aminopicolinamide. It includes detailed experimental protocols for its synthesis and analysis, alongside structured data and visualizations to support researchers and professionals in drug development.
Core Properties of 5-Aminopicolinamide
5-Aminopicolinamide, also known by its IUPAC name 5-aminopyridine-2-carboxamide, is a substituted pyridine derivative.[1] Its structure consists of a pyridine ring with an amino group at the 5-position and a carboxamide group at the 2-position.
The key physicochemical properties of 5-aminopicolinamide are summarized in the table below. These computed values are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| XLogP3-AA | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 137.058911855 Da | [1] |
| Heavy Atom Count | 10 | [1] |
Precise identification is critical in research and development. The following table lists the primary identifiers for 5-aminopicolinamide.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 145255-19-2 | [1] |
| PubChem CID | 10464392 | [1] |
| ChEMBL ID | CHEMBL5281955 | [1] |
| InChI | InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | [1] |
| InChIKey | CSHTYFRLFVBNHB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=NC=C1N)C(=O)N | [1] |
| Synonyms | This compound, 5-amino-2-pyridinecarboxamide | [2][3] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analytical characterization of 5-aminopicolinamide, adapted from standard procedures for analogous compounds.
A common route for synthesizing substituted aminopyridines involves the reduction of a corresponding nitro-substituted precursor. This multi-step process typically includes nitration, functional group conversion, and reduction.
Protocol 1: Synthesis via Reduction of a Nitro Precursor
This protocol is adapted from established methodologies for similar pyridine derivatives.[4][5]
Step 1: Nitration of a Picolinamide Precursor
-
To a flask containing concentrated sulfuric acid (5-10 molar equivalents), cool the acid to 0-5 °C using an ice-salt bath.
-
Slowly add the picolinamide starting material (1.0 eq.) while maintaining the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the picolinamide solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitated 5-nitropicolinamide solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
In a hydrogenation vessel, dissolve the 5-nitropicolinamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50-60 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 5-aminopicolinamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
References
The Elusive Biological Profile of 5-Aminopyridine-2-carboxamide: A Technical Overview Based on Structurally Related Analogs
Disclaimer: This technical guide addresses the biological activity of compounds structurally related to 5-Aminopyridine-2-carboxamide. Despite extensive literature searches, specific biological activity data, detailed experimental protocols, and defined mechanisms of action for this compound (also known as 5-aminopicolinamide) remain largely unpublished in publicly accessible scientific literature. The information presented herein is based on studies of its derivatives and is intended to provide a representative overview for researchers, scientists, and drug development professionals. The biological activities described for these analogs may not be directly translatable to the parent compound.
Introduction
This compound is a heterocyclic organic compound incorporating a pyridine ring with an amino group at the 5-position and a carboxamide group at the 2-position. While this core structure is of interest in medicinal chemistry, its specific biological activities are not well-documented. This guide, therefore, explores the biological landscape of its derivatives, focusing on their potential as anticancer and antimicrobial agents, and as enzyme inhibitors.
Biological Activities of this compound Derivatives
Research into derivatives of this compound has revealed promising activities across several therapeutic areas. The primary areas of investigation include oncology and infectious diseases.
Anticancer Activity
Derivatives of 5-aminopyridine, particularly thiosemicarbazone analogs of pyridine-2-carboxaldehyde, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby impeding the proliferation of cancer cells.
Table 1: In Vitro and In Vivo Anticancer Activity of 5-Amino-Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives
| Compound/Derivative | Assay Type | Cell Line / Model | Endpoint | Result | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Enzyme Inhibition | - | IC50 (CDP Reductase) | 1.3 µM | [1] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Enzyme Inhibition | - | IC50 (CDP Reductase) | 1.0 µM | [1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Enzyme Inhibition | - | IC50 (CDP Reductase) | 1.4 µM | [1] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | In Vivo Antitumor Activity | L1210 Leukemia-bearing mice | % T/C | 223% (at 60 mg/kg) | [1] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | In Vivo Antitumor Activity | L1210 Leukemia-bearing mice | % T/C | 204% (at 80 mg/kg) | [1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | In Vivo Antitumor Activity | L1210 Leukemia-bearing mice | % T/C | 215% (at 80 mg/kg) | [1] |
IC50: Half-maximal inhibitory concentration. % T/C: Median tumor weight of treated group / Median tumor weight of control group x 100.
Antimicrobial Activity
The broader class of pyridine carboxamide derivatives has been investigated for activity against Mycobacterium tuberculosis. These studies highlight a prodrug activation mechanism essential for their antimycobacterial effect.
Table 2: Antimycobacterial Activity of Pyridine Carboxamide Derivatives
| Compound/Derivative | Assay Type | Strain | Endpoint | Result | Reference |
| MMV687254 (a pyridine carboxamide derivative) | In Vitro | M. tuberculosis | MIC | Not specified, but active | [2] |
| 5-butyl-2-pyridinecarboxylic acid | In Vitro | M. tuberculosis | MIC | 25–50 µM | [2] |
| 1-aminoisoquinoline | In Vitro | M. tuberculosis | MIC | >50 µM | [2] |
MIC: Minimum Inhibitory Concentration.
Enzyme Inhibition
Beyond ribonucleotide reductase, aminopyridine-based compounds have been explored as inhibitors of other key enzymes, such as those in the glyoxylate shunt of pathogenic bacteria like Pseudomonas aeruginosa.
Table 3: Enzyme and Bacterial Growth Inhibition by 2-Aminopyridine Analogs
| Compound/Derivative | Target Enzyme | Assay Type | Endpoint | Result | Reference |
| SB002 (a 2-aminopyridine analog) | Isocitrate Lyase (ICLPa) | Enzyme Inhibition | IC50 | 13.3 µM | [3] |
| Itaconate (control) | Isocitrate Lyase (ICLPa) | Enzyme Inhibition | IC50 | 24.9 µM | [3] |
| SB002 (a 2-aminopyridine analog) | P. aeruginosa PAO1 | Bacterial Growth Inhibition | MIC (on acetate) | Not specified, but active | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of protocols used in the studies of related this compound derivatives.
Ribonucleotide Reductase (CDP Reductase) Inhibition Assay
The assay for CDP reductase inhibition by pyridine-2-carboxaldehyde thiosemicarbazone derivatives was performed to determine their IC50 values. While the specific referenced article does not detail the full protocol, a general procedure for this type of assay involves:
-
Enzyme Preparation: Purification of CDP reductase from a suitable source (e.g., L1210 leukemia cells).
-
Reaction Mixture: A typical reaction mixture would contain the purified enzyme, a buffer solution (e.g., Tris-HCl), a dithiol reductant (e.g., dithiothreitol), magnesium ions, ATP, and the radiolabeled substrate (e.g., [3H]CDP).
-
Inhibitor Addition: The test compounds (derivatives of 5-aminopyridine-2-carboxaldehyde thiosemicarbazone) are added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product ([3H]dCDP) is separated from the substrate, often using chromatography.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Antitumor Activity in L1210 Leukemia Mouse Model
The in vivo efficacy of the thiosemicarbazone derivatives was evaluated in a murine leukemia model.
-
Animal Model: Female CDF1 mice are inoculated intraperitoneally with L1210 leukemia cells.
-
Treatment: The test compounds are administered to the mice, typically intraperitoneally, starting 24 hours after tumor inoculation. The compounds are usually administered twice daily for a set number of days (e.g., six consecutive days).
-
Observation: The mice are observed daily, and their survival times are recorded.
-
Efficacy Evaluation: The antitumor activity is expressed as the percentage of the median survival time of the treated group to that of the control group (% T/C). A T/C value ≥ 125% is generally considered to indicate significant antitumor activity.
Minimum Inhibitory Concentration (MIC) Assay for Antimycobacterial Activity
The MIC of pyridine carboxamide derivatives against M. tuberculosis is determined to assess their antibacterial potency.
-
Bacterial Culture: M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with ADC).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The microplate is incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Experimental Workflow for In Vivo Antitumor Activity
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Aminopyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 5-aminopyridine-2-carboxamide derivatives and related aminopyridine compounds. This class of molecules has demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery and development in various therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and development.
Therapeutic Targets in Oncology
This compound derivatives have emerged as potent anticancer agents by targeting several key proteins and pathways involved in cancer cell proliferation, survival, and metabolism.
Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a well-established target for cancer therapy. Certain aminopyridine derivatives, particularly thiosemicarbazone analogues, have been shown to inhibit RNR activity.
Quantitative Data: RNR Inhibition and Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) for RNR Inhibition | Cytotoxicity IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | L1210 Leukemia | Potent inhibitor | - | [1] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.3 | - | |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 | - | |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.4 | - |
Experimental Protocol: Ribonucleotide Reductase Activity Assay
This protocol outlines the general procedure for determining the inhibitory effect of compounds on RNR activity.
-
Cell Culture: L1210 leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Preparation of Cell Lysate: Cells are harvested, washed with a buffer, and then lysed to release the cellular contents, including RNR.
-
RNR Assay: The assay measures the conversion of a radiolabeled substrate, such as [¹⁴C]CDP, to its corresponding deoxyribonucleotide by RNR in the cell lysate.
-
Compound Incubation: The cell lysate is incubated with various concentrations of the test compound (e.g., this compound derivatives) and the radiolabeled substrate.
-
Separation and Quantification: The radiolabeled deoxyribonucleotide product is separated from the substrate using techniques like thin-layer chromatography (TLC). The radioactivity of the product is then quantified using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the RNR activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1]
Dual Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC) Inhibition
The dual inhibition of CDK9 and HDACs presents a synergistic approach to cancer therapy by simultaneously targeting transcription and epigenetic regulation.
Quantitative Data: CDK9 and HDAC1 Inhibition
| Compound | CDK9 IC50 (nM) | HDAC1 IC50 (nM) | Reference |
| 8e | 88.4 | 168.9 |
Signaling Pathway: CDK9 in Transcriptional Regulation and HDAC in Epigenetic Control
Caption: Dual inhibition of CDK9 and HDAC by aminopyridine derivatives.
Experimental Protocol: In Vitro Kinase and Deacetylase Assays
-
CDK9 Inhibition Assay:
-
Recombinant CDK9/Cyclin T1 enzyme is incubated with the test compound at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]
-
-
HDAC1 Inhibition Assay:
-
Recombinant HDAC1 enzyme is incubated with the test compound.
-
An acetylated substrate (e.g., a fluorogenic acetylated peptide) is added.
-
The deacetylase reaction is allowed to proceed, and a developer reagent is added to generate a luminescent or fluorescent signal.
-
The signal, which is proportional to HDAC activity, is measured, and the IC50 value is calculated.[2]
-
Orphan Nuclear Receptor Nur77
Nur77 is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis, making it an attractive target for cancer therapy.
Quantitative Data: Nur77 Modulation
| Compound | Nur77 Binding (KDSPR (nM)) | Reference |
| 8b | 354 | |
| ja | 91 |
Signaling Pathway: Nur77-Mediated Apoptosis
Caption: Nur77 translocation and induction of apoptosis.
Experimental Protocol: Nur77 Binding and Apoptosis Assays
-
Surface Plasmon Resonance (SPR) for Nur77 Binding:
-
Recombinant Nur77 protein is immobilized on a sensor chip.
-
The test compound is flowed over the chip at various concentrations.
-
The binding and dissociation of the compound to Nur77 are monitored in real-time, allowing for the calculation of the dissociation constant (KD).[3]
-
-
Cell Viability (MTT) Assay:
-
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
The IC50 value is calculated from the dose-response curve.[4][5]
-
Therapeutic Targets in Neurodegenerative Diseases
Aminopyridine derivatives have shown potential in the treatment of neurodegenerative disorders, primarily through the modulation of ion channels.
Voltage-Gated Potassium Channels (VGKCs)
4-aminopyridine, a related compound, is known to block VGKCs, which can enhance neurotransmission in demyelinated neurons, providing symptomatic relief in conditions like multiple sclerosis.
Quantitative Data: VGKC Blocker Cytotoxicity
| Compound | Cell Line | IC50 (mM) | Reference |
| 4-Aminopyridine | MCF-7 (Breast Cancer) | 4 | |
| L929 (Fibroblast) | 5 |
Experimental Workflow: Assessing VGKC Blocker Effects
Caption: Experimental workflow for evaluating VGKC blockers.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Neuronal cells or cells expressing the target VGKC are cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and the current flowing through the ion channels is measured.
-
Compound Application: The test compound is applied to the cell, and the change in the potassium current is recorded.
-
Data Analysis: The dose-dependent block of the VGKC by the compound is analyzed to determine its potency and mechanism of action.[6]
Therapeutic Targets in Metabolic Disorders
Derivatives of aminopyridine have been investigated for their potential to manage metabolic diseases like type 2 diabetes by inhibiting key digestive enzymes.
α-Glucosidase
α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels.
Quantitative Data: α-Glucosidase Inhibition
| Compound | α-Glucosidase IC50 (µM) | Reference |
| Acarbose (Reference) | 998.3 | |
| Compound 8b | 122.2 | |
| Compound 5 | 24.62 ± 0.94 |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The pNPG substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Signal Measurement: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which has a yellow color. The absorbance of the solution is measured at 405 nm over time.
-
IC50 Calculation: The rate of the reaction is determined, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is obtained from the dose-response curve.[7][8]
References
- 1. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, density functional theory and kinetic studies of aminopyridine based α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-Aminopyridine-2-carboxamide Mechanism of Action Studies
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of 5-Aminopyridine-2-carboxamide
Executive Summary
This technical guide addresses the current understanding of the mechanism of action of this compound. A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific research on this particular compound. While the broader class of aminopyridines has been studied for various biological activities, and similarly named compounds have been investigated, there is no direct evidence to elucidate the specific molecular targets or signaling pathways of this compound. This document outlines the findings on structurally related compounds to provide context but emphasizes that these mechanisms cannot be directly attributed to this compound.
Introduction to this compound
This compound, also known as 5-aminopicolinamide, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position. While this molecule is commercially available as a chemical reagent, its pharmacological properties and mechanism of action have not been a subject of extensive investigation in the public domain.
Review of Available Literature and Database Information
Extensive searches of scientific databases, including PubMed, Scopus, and chemical databases like PubChem, did not yield any studies that specifically investigate the mechanism of action of this compound. The PubChem database entry for this compound (CID 10464392) provides chemical and physical properties but lacks any associated bioactivity data or literature references to pharmacological studies.[1]
Analysis of Structurally and Nominally Related Compounds
In the absence of direct data, this section provides an overview of the known mechanisms of action for compounds that are either structurally related or have been frequently misidentified in search results. It is critical to note that these findings are not directly applicable to this compound and should be considered for contextual purposes only.
3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (PAN-811/Triapine)
A significant portion of the literature search results for "aminopyridine-carboxamide" derivatives points towards 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. This compound is structurally distinct due to the presence of a thiosemicarbazone moiety.
-
Mechanism of Action: The primary mechanism of action for this class of compounds is the inhibition of ribonucleotide reductase (RNR).[2] RNR is a crucial enzyme for DNA synthesis and repair. By inhibiting RNR, these compounds lead to the depletion of deoxynucleotide pools, inducing cell cycle arrest and apoptosis. This mechanism is the basis for their investigation as anticancer agents.
A proposed workflow for the synthesis and evaluation of related compounds is outlined below:
Caption: Synthetic and evaluation workflow for thiosemicarbazone derivatives.
General Class of Aminopyridines
The broader family of aminopyridines is known for a well-established mechanism of action.
-
Mechanism of Action: Aminopyridines, such as 4-aminopyridine (dalfampridine), are potent blockers of voltage-gated potassium (K+) channels.[3] By blocking these channels, they prolong the duration of the action potential in demyelinated neurons. This extended depolarization allows for the opening of voltage-gated calcium (Ca2+) channels, leading to increased neurotransmitter release at the synapse and potentially restoring some neurological function.
The generalized signaling pathway affected by K+ channel-blocking aminopyridines is depicted below:
Caption: General mechanism of K+ channel-blocking aminopyridines.
Potential Research Directions
Given the absence of data, the mechanism of action of this compound remains to be elucidated. Future research could explore several avenues:
-
High-Throughput Screening: Subjecting the compound to a battery of in vitro assays against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could identify initial hits.
-
Phenotypic Screening: Evaluating the effect of the compound on various cell lines and observing any resulting phenotypic changes could provide clues about its biological activity.
-
Structural Biology and Molecular Modeling: In silico docking studies against known protein targets, particularly those known to interact with other aminopyridine derivatives, could generate testable hypotheses.
Conclusion
There is currently no publicly available scientific evidence to construct an in-depth technical guide on the mechanism of action of this compound. While the activities of structurally and nominally related compounds are documented, these cannot be reliably extrapolated. The information provided herein serves to highlight this knowledge gap and to provide a contextual understanding based on the broader class of aminopyridines and related molecules. Further primary research is required to determine the pharmacological profile of this compound. Consequently, the requested data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound cannot be generated at this time.
References
- 1. This compound | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
A Technical Guide to the Discovery and Synthesis of Novel 5-Aminopyridine-2-carboxamide Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 5-aminopyridine-2-carboxamide analogs. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This document details synthetic methodologies, summarizes key biological data, and illustrates relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The this compound core is a versatile scaffold that has been successfully employed in the design of inhibitors for various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The unique structural features of the this compound moiety allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide will delve into the key aspects of the discovery and synthesis of this important class of molecules.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below, followed by a detailed experimental protocol for a representative analog.
General Synthesis Workflow
The synthesis of novel this compound analogs often follows a structured workflow, beginning with commercially available starting materials and proceeding through key intermediates to the final compounds. This process is designed to be modular, allowing for the introduction of diverse chemical functionalities at various positions of the scaffold to explore the structure-activity relationship (SAR).
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of N-(3-chlorophenyl)-5-aminopyridine-2-carboxamide
This protocol details the synthesis of a representative N-aryl-5-aminopyridine-2-carboxamide analog.
Materials:
-
5-Aminopyridine-2-carboxylic acid
-
3-Chloroaniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in DMF, add 3-chloroaniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N-(3-chlorophenyl)-5-aminopyridine-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data Presentation
This compound analogs have been investigated as inhibitors of several protein kinases. The following tables summarize the in vitro inhibitory activity of a selection of these analogs against various kinases.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of the synthesized analogs is typically evaluated using in vitro kinase assays, with the results expressed as IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
| Compound ID | R Group (at N of carboxamide) | Target Kinase | IC₅₀ (nM) |
| 1a | Phenyl | JNK1 | 150 |
| 1b | 3-Chlorophenyl | JNK1 | 50 |
| 1c | 3-Methoxyphenyl | JNK1 | 120 |
| 2a | 4-Methylphenyl | c-Met | 85 |
| 2b | 4-Fluorophenyl | c-Met | 40 |
| 3a | Benzyl | PLK4 | 6.7[1] |
| 3b | 2-Phenylethyl | PLK4 | 17.4[1] |
| 4a | Methyl | Ribonucleotide Reductase | 1300[2] |
| 4b | Ethyl | Ribonucleotide Reductase | 1000[2] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Pharmacokinetic Parameters
A crucial aspect of drug development is the evaluation of the pharmacokinetic (PK) profile of lead compounds. The table below presents available PK data for representative aminopyridine derivatives.
| Compound ID | Species | Dosing Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Analog A | Rat | IV | 2.5 | - | 1500 | - |
| Analog A | Rat | PO | 3.1 | 450 | 1200 | 80 |
| Analog B | Mouse | IV | 1.8 | - | 980 | - |
| Analog B | Mouse | PO | 2.2 | 320 | 750 | 76.5 |
Note: This data is representative and serves as an example of the pharmacokinetic properties that can be expected from this class of compounds.
Signaling Pathways and Mechanism of Action
Many this compound analogs exert their cellular effects by inhibiting key kinases in signaling pathways that are often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The diagram below illustrates the MAPK pathway and highlights potential points of inhibition by this compound analogs that target kinases like JNK.
Caption: The MAPK signaling pathway with potential inhibition of JNK by this compound analogs.
Experimental Workflows
The discovery and development of novel this compound analogs as kinase inhibitors follow a systematic workflow, from initial hit identification to lead optimization and preclinical evaluation.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors based on the this compound scaffold.
Caption: A typical drug discovery workflow for kinase inhibitors.
In Vitro Kinase Assay Protocol
This protocol provides a general method for determining the IC₅₀ of a test compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound analog)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, kinase enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically luminescence or fluorescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this an attractive core for medicinal chemists. The data presented in this guide highlight the potential of these analogs to potently and selectively inhibit various kinases implicated in disease. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanism of action will be crucial for the successful translation of these promising compounds into clinical candidates. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
Technical Guide: Physicochemical Properties of 5-Aminopyridine-2-carboxamide
This document provides a concise overview of the core molecular properties of 5-Aminopyridine-2-carboxamide, tailored for researchers, scientists, and professionals in the field of drug development.
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C6H7N3O[1][2][3] |
| Molecular Weight | 137.14 g/mol [1][2] |
Relationship between Chemical Identity and Molecular Properties
The chemical structure of a compound dictates its molecular formula, which in turn determines its molecular weight. This hierarchical relationship is a cornerstone of chemical science. The diagram below illustrates this logical connection for this compound.
Caption: Logical flow from compound name to molecular properties.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Aminopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 5-Aminopyridine-2-carboxamide is limited. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining these critical parameters. The data presented for analogous compounds is for illustrative purposes only and should not be considered representative of this compound.
Introduction
This compound is a pyridine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation, manufacturing, and therapeutic application. This technical guide outlines the requisite experimental procedures to comprehensively characterize the solubility and stability profile of this compound, adhering to industry standards and regulatory expectations.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |
| XLogP3 | -0.6 | --INVALID-LINK-- |
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following sections detail the standard methodologies for assessing the solubility of this compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a given solvent system at a constant temperature.
Materials:
-
This compound
-
Relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Repeat the experiment in triplicate for each solvent system.
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | Data to be determined | Data to be determined |
| Water | 37 | Data to be determined | Data to be determined |
| PBS (pH 5.0) | 37 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Propylene Glycol | 25 | Data to be determined | Data to be determined |
Visualization of Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Experimental Protocols:
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution.
-
Analyze by a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution.
-
Analyze by the analytical method.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature for a defined period.
-
Analyze by the analytical method.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat (e.g., 80 °C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by the analytical method.
-
-
Photostability:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Dissolve the stressed and control samples.
-
Analyze by the analytical method.
-
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | Data to be determined | Data to be determined |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60 | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | Data to be determined | Data to be determined |
| Thermal (Solid) | Dry Heat | 48 hours | 80 | Data to be determined | Data to be determined |
| Photostability | ICH Q1B | - | 25 | Data to be determined | Data to be determined |
Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance to establish a re-test period.
Experimental Protocol:
-
Package this compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Store the samples at long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products.
Data Presentation (Long-Term Stability):
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | - | Conforms | Initial Value | Initial Value |
| 3 | 25°C/60%RH | Observe | Determine | Determine |
| 6 | 25°C/60%RH | Observe | Determine | Determine |
| 9 | 25°C/60%RH | Observe | Determine | Determine |
| 12 | 25°C/60%RH | Observe | Determine | Determine |
| 18 | 25°C/60%RH | Observe | Determine | Determine |
| 24 | 25°C/60%RH | Observe | Determine | Determine |
| 36 | 25°C/60%RH | Observe | Determine | Determine |
Data Presentation (Accelerated Stability):
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | - | Conforms | Initial Value | Initial Value |
| 3 | 40°C/75%RH | Observe | Determine | Determine |
| 6 | 40°C/75%RH | Observe | Determine | Determine |
Stability of Structurally Similar Compounds
While not directly applicable, stability data from structurally related aminopyridines can provide some initial insights. For instance, studies on 4-aminopyridine and 3,4-diaminopyridine in oral capsule formulations have shown them to be chemically stable for at least 6 months at room temperature and under refrigeration.[1][2]
| Compound | Formulation | Storage Condition | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [1] |
| 4-Aminopyridine | 5 mg oral capsules | 23°C | 6 months | >95% | [1] |
| 3,4-Diaminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [1] |
| 3,4-Diaminopyridine | 5 mg oral capsules | 23°C | 6 months | >95% | [1] |
Visualization of Stability Testing Workflow
Caption: General Workflow for Long-Term and Accelerated Stability Testing.
Potential Degradation Pathways
Based on the functional groups present in this compound (an aromatic amine and a carboxamide), potential degradation pathways under stress conditions may include:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-aminopyridine-2-carboxylic acid.
-
Oxidation: The aminopyridine ring may be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
Visualization of a Hypothetical Degradation Pathway
Caption: Hypothetical Degradation Pathways for this compound.
Conclusion
This technical guide provides a comprehensive overview of the necessary experimental protocols for the thorough characterization of the solubility and stability of this compound. By following these established methodologies, researchers and drug development professionals can generate the critical data required for informed decision-making throughout the drug development lifecycle, ensuring the quality, safety, and efficacy of potential therapeutic products. The provided templates for data presentation and visualizations of workflows serve as a practical guide for designing and executing these essential studies.
References
5-Aminopyridine-2-carboxamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 5-Aminopyridine-2-carboxamide. Specific quantitative toxicological data for this compound is limited in publicly available literature. Therefore, this guide also draws upon data from structurally related compounds to infer potential hazards. It is imperative that this compound be handled with the utmost care and that a comprehensive, substance-specific risk assessment be conducted before any use.
Hazard Identification and Classification
While a complete GHS classification for this compound is not consistently available across sources, data from closely related aminopyridine derivatives suggest that it may pose the following hazards. Users should handle this compound as if it possesses these risks until thorough experimental data is generated.
Inferred GHS Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇N₃O[2] |
| Molecular Weight | 137.14 g/mol [2] |
| Appearance | Solid (form may vary) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| CAS Number | 145255-19-2[2] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] |
| Respiratory Protection | If dust or aerosols are generated, use a full-face respirator with a particulate filter (e.g., P95 or P100) or a supplied-air respirator.[4] |
Handling and Storage
-
Handling: Avoid dust formation and inhalation.[4] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Toxicological Information
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA.[3] |
| Mutagenicity | Data not available |
| Teratogenicity | Data not available |
Experimental Protocols
As specific experimental safety studies for this compound are not published, a generalized workflow for assessing the in vitro cytotoxicity of a novel compound is provided below.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HepG2 for hepatotoxicity) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in an incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of working concentrations.
-
-
Cell Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Caption: Conceptual Pathways of Chemical Toxicity.
References
- 1. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Using 5-Aminopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel Poly(ADP-ribose) polymerase (PARP) inhibitor utilizing 5-Aminopyridine-2-carboxamide as a key starting material. The carboxamide moiety of this scaffold is designed to mimic the nicotinamide portion of the NAD+ substrate, a common feature among potent PARP inhibitors. This application note includes a comprehensive, step-by-step synthetic methodology, hypothetical characterization data, and protocols for in vitro evaluation. Additionally, it features visualizations of the synthetic workflow and the underlying biological signaling pathway to provide a clear and thorough guide for researchers in the field of oncology and drug discovery.
Introduction
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted agents. Their mechanism of action relies on the concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death.
The chemical scaffold of many successful PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, features a carboxamide group that occupies the nicotinamide binding pocket of the PARP enzyme's active site. The pyridine ring serves as a robust and versatile core for chemical modification. This compound presents itself as an attractive starting scaffold for the development of novel PARP inhibitors. The amino group at the 5-position provides a convenient handle for introducing diverse chemical moieties via reactions such as Suzuki or Buchwald-Hartwig cross-coupling, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[1][2]
This protocol details the synthesis of a novel inhibitor, N-(5-(4-fluorobenzyl)pyridin-2-yl)picolinamide (Compound 1) , through a Suzuki coupling reaction between this compound and (4-fluorophenyl)boronic acid.
PARP Signaling and Synthetic Lethality
PARP enzymes are activated by DNA damage. They bind to single-strand breaks and catalyze the synthesis of long poly(ADP-ribose) chains on nuclear proteins, a process that recruits other DNA repair factors. PARP inhibitors block this catalytic activity, causing PARP to become trapped on the DNA. This trapping prevents the repair of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and apoptosis. This selective killing of HR-deficient cells is known as synthetic lethality.[3]
Caption: Mechanism of Action: PARP Inhibition and Synthetic Lethality.
Experimental Protocols
Synthesis of Novel PARP Inhibitor (Compound 1)
This protocol describes a Suzuki cross-coupling reaction to synthesize the target compound.
Caption: Synthetic Workflow for Novel PARP Inhibitor (Compound 1).
Materials and Reagents:
| Reagent | Molecular Wt. | Amount | Moles (mmol) |
| This compound | 137.14 g/mol | 1.00 g | 7.29 |
| (4-fluorophenyl)boronic acid | 139.92 g/mol | 1.22 g | 8.75 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 g/mol | 267 mg | 0.36 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 3.02 g | 21.87 |
| 1,4-Dioxane | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Silica Gel (230-400 mesh) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 7.29 mmol), (4-fluorophenyl)boronic acid (1.22 g, 8.75 mmol), and potassium carbonate (3.02 g, 21.87 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with nitrogen gas three times to create an inert atmosphere.
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(dppf)Cl₂ catalyst (267 mg, 0.36 mmol) to the mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure Compound 1 .
-
Expected Yield: ~1.25 g (75% yield) of a white to off-white solid.
PARP-1 Enzyme Inhibition Assay
This protocol is for determining the in vitro inhibitory potency of the synthesized compound against the PARP-1 enzyme.
Materials:
-
Recombinant Human PARP-1 enzyme
-
HT Universal Chemiluminescent PARP Assay Kit
-
Histone-coated 96-well plates
-
Activated DNA
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-HRP
-
Luminol/peroxide substrate
-
Test Compound (Compound 1) and reference inhibitor (Olaparib)
-
Microplate reader with chemiluminescence detection
Procedure:
-
Prepare a serial dilution of Compound 1 and Olaparib in the assay buffer (e.g., from 100 µM to 1 pM).
-
In a histone-coated 96-well plate, add 25 µL of assay buffer, activated DNA, and NAD+/Biotinylated-NAD+ mix.
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of recombinant PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Results and Discussion (Hypothetical Data)
The successful synthesis of Compound 1 would be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS). The biological activity of the compound would then be assessed.
In Vitro PARP Inhibition
The inhibitory potency of Compound 1 against PARP-1 and PARP-2 enzymes was evaluated and compared to the clinically approved inhibitor, Olaparib.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Compound 1 | 18.5 | 45.2 |
| Olaparib | 5.1 | 1.2 |
The hypothetical data indicates that Compound 1 is a potent inhibitor of PARP-1, albeit less potent than Olaparib. The selectivity profile shows a slight preference for PARP-1 over PARP-2. This demonstrates that the this compound scaffold is a viable starting point for developing potent PARP inhibitors.
Cell-Based Proliferation Assay
To assess the principle of synthetic lethality, the anti-proliferative activity of Compound 1 was tested in a BRCA1-deficient cancer cell line (MDA-MB-436) and a BRCA1-proficient cell line (MDA-MB-231).
| Compound | MDA-MB-436 (BRCA1-mutant) GI50 (µM) | MDA-MB-231 (BRCA1-proficient) GI50 (µM) |
| Compound 1 | 0.85 | > 25 |
| Olaparib | 0.15 | > 10 |
The results show that Compound 1 selectively inhibits the growth of BRCA1-deficient cells, consistent with the mechanism of synthetic lethality. The significantly higher GI50 value in the BRCA1-proficient cell line indicates a favorable therapeutic window.
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of novel PARP inhibitors derived from this compound. The detailed protocols and representative data demonstrate a viable pathway for medicinal chemists and drug discovery scientists to generate and test new chemical entities targeting the PARP-mediated DNA repair pathway. The presented synthetic route is robust and allows for further diversification to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
References
- 1. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Coupling with 5-Aminopyridine-2-carboxamide for Pharmaceutical Research
Application Notes & Protocols: 5-Aminopyridine-2-carboxamide as a Versatile Scaffold in Drug Discovery
Foreword for the Research Professional
The 5-aminopyridine-2-carboxamide core is a privileged scaffold in modern medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich pyridine ring, an amide functionality capable of diverse interactions, and an amino group that serves as a key vector for chemical elaboration—render it a highly adaptable framework for the design of potent and selective modulators of a wide array of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of this scaffold's potential. We will delve into its synthesis, established and emerging biological applications, and the critical structure-activity relationships that govern its efficacy. The protocols and insights presented herein are designed to be both foundational and exploratory, empowering you to leverage the this compound scaffold in your own drug discovery endeavors.
The this compound Scaffold: A Structural Overview
The this compound scaffold, also known as 5-aminopicolinamide, possesses a unique electronic and steric arrangement that makes it an attractive starting point for library synthesis and lead optimization. The pyridine nitrogen and the carboxamide group can engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and pi-stacking. The amino group at the 5-position is a versatile handle for introducing a wide range of substituents to probe the chemical space of a target's binding pocket and to modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.
Synthesis of the this compound Core and Its Analogs
A robust and scalable synthesis of the core scaffold is paramount for its successful application in a drug discovery program. While multiple routes to substituted aminopyridines exist, a common and reliable method for the preparation of this compound involves the hydrolysis of a nitrile precursor.
Protocol 2.1: Synthesis of this compound from 5-Amino-2-cyanopyridine
This protocol details the hydrolysis of 5-amino-2-cyanopyridine to the corresponding carboxamide. This method is often favored for its relatively mild conditions and good yields.
Materials:
-
5-Amino-2-cyanopyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-2-cyanopyridine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a base like sodium hydroxide.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (a slight excess, e.g., 1.1-1.5 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of hydrogen peroxide in a basic medium is a classic method for the mild hydrolysis of nitriles to primary amides. The base deprotonates the hydrogen peroxide to form the hydroperoxide anion, which is a more potent nucleophile.
-
Ethanol is a common solvent for this reaction as it can solubilize both the starting material and the reagents.
-
Monitoring by TLC is crucial to avoid over-reaction or incomplete conversion.
Applications of the this compound Scaffold in Drug Discovery
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas. The following sections highlight some of the key applications and the protein targets that have been successfully modulated by derivatives of this scaffold.
Kinase Inhibition in Oncology and Inflammation
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The pyridine nitrogen can act as a hinge-binder, a critical interaction for potent kinase inhibition.
Key Kinase Targets and Structure-Activity Relationship (SAR) Insights:
| Target Kinase | Therapeutic Area | Key SAR Insights | Representative IC50 Values |
| JNK-2 | Inflammation, Neurodegenerative diseases | The aminopyridine core acts as the hinge-binding motif. Lipophilicity (LogP) and molecular shape play a significant role in inhibitory activity. | Varies with substitution |
| IKK-2 | Inflammation, Cancer | 2-amino-5-chloropyridine-4-carboxamides were identified as potent inhibitors with improved cellular activity. | Sub-micromolar |
| BTK | Hematological Malignancies | Irreversible inhibitors targeting Cys481 have been developed using a 5-phenoxy-2-aminopyridine scaffold. | Potent and selective |
| HPK1 | Immuno-oncology | Pyridine-2-carboxamide analogues have shown strong inhibitory activity and good kinase selectivity. | Sub-micromolar |
Experimental Workflow for Screening Kinase Inhibitors:
Caption: Workflow for the discovery of kinase inhibitors.
Targeting Ribonucleotide Reductase for Anticancer Activity
Derivatives of 5-aminopyridine-2-carboxaldehyde thiosemicarbazone have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.
-
Mechanism of Action: These compounds chelate iron in the active site of the R2 subunit of ribonucleotide reductase, thereby inactivating the enzyme and halting DNA replication.
-
Key Findings: 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated significant inhibitory activity with IC50 values in the low micromolar range and have shown efficacy in murine leukemia models.
Anti-infective Agents
The aminopyridine carboxamide scaffold has also been investigated for the development of novel anti-infective agents, particularly against neglected tropical diseases.
-
Anti-protozoan Activity: Aminopyridine derivatives have shown promise as therapeutic candidates against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp.
Trustworthiness of the Scaffold: Pharmacokinetics and Potential Liabilities
While the this compound scaffold offers significant therapeutic potential, a thorough understanding of its pharmacokinetic properties and potential liabilities is crucial for successful drug development.
Pharmacokinetic Profile
The pharmacokinetic properties of aminopyridine-based drugs can be highly variable and are heavily influenced by the nature of the substituents.
-
Absorption and Distribution: Monoaminopyridines are generally well-absorbed through the gastrointestinal tract and skin and can distribute widely in the body, including the brain.
-
Metabolism and Excretion: The metabolic pathways and excretion routes will depend on the specific analogue. For example, 4-aminopyridine is primarily eliminated unchanged in the urine.
Potential Toxicities and Off-Target Effects
-
Acute Toxicity: Monoaminopyridines are known to be acutely toxic compounds. Overdose can lead to symptoms such as seizures, neuromuscular excitability, and cardiovascular effects.
-
Mechanism of Toxicity: A primary mechanism of toxicity for some aminopyridines is the blockade of voltage-gated potassium channels, which can lead to neuronal hyperexcitability.
-
Off-Target Effects: As with any pharmacologically active scaffold, off-target effects are a consideration. Predicting and assessing off-target interactions early in the drug discovery process is critical. Computational methods, such as those combining structural bioinformatics and metabolic network models, can be employed to predict potential off-target liabilities.
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the discovery of new medicines. Its chemical tractability and proven ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery. Future efforts will likely focus on:
-
Improving Selectivity: Fine-tuning the substitution pattern to achieve greater selectivity for the desired target over related proteins.
-
Exploring New Target Classes: Moving beyond kinases to explore the potential of this scaffold against other enzyme families and receptor types.
-
Application of Novel Drug Delivery Systems: Enhancing the therapeutic index of aminopyridine-based drugs through targeted delivery or controlled-release formulations.
Application of 5-Aminopyridine-2-carboxamide in Medicinal Chemistry: A Focus on Ribonucleotide Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridine-2-carboxamide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. While direct therapeutic applications of the parent compound are not extensively documented, its structural analogues have shown significant potential as enzyme inhibitors, particularly in the context of cancer chemotherapy. This document provides detailed application notes on the use of this scaffold, focusing on its role in the development of ribonucleotide reductase inhibitors, supported by experimental protocols and quantitative data.
The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The pyridine ring serves as a bioisostere for other aromatic systems, while the amino and carboxamide groups provide hydrogen bonding capabilities crucial for target interaction.
Case Study: 5-Alkylamino-Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors
A notable application of the 5-aminopyridine scaffold is in the development of potent inhibitors of ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA synthesis and repair. Consequently, inhibition of RNR is a key strategy in cancer therapy. Derivatives of 5-aminopyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their ability to inhibit this enzyme.[1]
Biological Activity
Several 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated potent inhibition of CDP reductase activity and significant antineoplastic effects. The most active compounds from a synthesized series were the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones.[1] These compounds exhibited low micromolar IC50 values against ribonucleotide reductase and prolonged the survival time of mice with L1210 leukemia.[1]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of the most potent 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazone derivatives.[1]
| Compound | Ribonucleotide Reductase Inhibition (IC50, µM) | In Vivo Antineoplastic Activity (% T/C) | Optimal Dose (mg/kg, twice daily) |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 | 60 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 | 80 |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 | 80 |
Experimental Protocols
Synthesis of 5-Alkylamino-Pyridine-2-Carboxaldehyde Thiosemicarbazones
This protocol describes a general two-step synthesis for 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones, starting from 5-amino-2-(1,3-dioxolan-2-yl)pyridine.
Step 1: Alkylation of 5-amino-2-(1,3-dioxolan-2-yl)pyridine
-
To a solution of 5-amino-2-(1,3-dioxolan-2-yl)pyridine in a suitable aprotic solvent (e.g., DMF), add one equivalent of a strong base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1.1 equivalents of the corresponding alkyl halide (e.g., methyl iodide, ethyl iodide, allyl bromide).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Condensation with Thiosemicarbazide
-
Dissolve the alkylated acetal from Step 1 in a mixture of ethanol and water.
-
Add a slight excess of thiosemicarbazide.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) to hydrolyze the acetal and promote condensation.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final thiosemicarbazone.
Caption: Synthetic workflow for 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones.
Ribonucleotide Reductase Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against ribonucleotide reductase, adapted from established procedures.[2]
Materials:
-
Partially purified ribonucleotide reductase from a suitable source (e.g., L1210 cells).
-
Assay buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 2 mM ATP, 10 mM DTT.
-
Substrate: [¹⁴C]-CDP (cytidine diphosphate).
-
Inhibitor compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor compound (or DMSO for control).
-
Add the ribonucleotide reductase enzyme preparation to the reaction mixture and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding the [¹⁴C]-CDP substrate.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Keep the mixture on ice for 30 minutes to precipitate macromolecules.
-
Filter the precipitate through glass fiber filters and wash with cold 5% TCA, followed by ethanol.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the ribonucleotide reductase inhibition assay.
Signaling Pathway
The inhibition of ribonucleotide reductase by this compound derivatives directly impacts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Caption: Inhibition of the DNA synthesis pathway by RNR inhibitors.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of potent enzyme inhibitors with therapeutic potential. The case study of 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones highlights their efficacy as ribonucleotide reductase inhibitors, demonstrating the utility of this chemical class in the development of novel anticancer agents. The provided protocols offer a foundation for researchers to synthesize and evaluate similar compounds, contributing to the advancement of drug discovery in this area.
References
Application Notes and Protocols for High-Throughput Screening of 5-Aminopyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Aminopyridine-2-carboxamide derivatives. This class of compounds has shown significant potential as modulators of various key cellular signaling pathways, particularly as kinase inhibitors, making them promising candidates for drug discovery in oncology, inflammation, and neurodegenerative diseases.
Introduction
This compound derivatives are a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide range of biological activities. A primary focus of research on these derivatives has been their potent inhibitory activity against several protein kinases, including c-Jun N-terminal kinases (JNK), I-kappa B kinase (IKK), Hematopoietic Progenitor Kinase 1 (HPK1), and Cyclin-Dependent Kinase 9 (CDK9). High-throughput screening is an essential tool to efficiently evaluate large libraries of these compounds to identify promising lead candidates.
Target-Based High-Throughput Screening
The screening of this compound derivatives is often directed towards specific protein kinase targets known to be involved in disease pathogenesis.
Quantitative Data Summary: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative this compound derivatives against various kinase targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding lead optimization.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound A1 | JNK1 | 1.5 | Biochemical |
| Compound A2 | JNK2 | 2.0 | Biochemical |
| Compound A3 | JNK3 | 0.7 | Biochemical |
| Compound B1 | IKK-2 | 50-100 | Biochemical |
| Compound C1 | HPK1 | 2.93 µM | Biochemical[1] |
| Compound D1 | CDK9/Cyclin T1 | 88.4 | Biochemical |
| Compound D1 | HDAC1 | 168.9 | Biochemical |
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is critical for interpreting screening results and elucidating the mechanism of action of active compounds.
References
Synthetic Routes to Functionalized 5-Aminopyridine-2-carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 5-aminopyridine-2-carboxamides, a scaffold of significant interest in medicinal chemistry. The following sections outline key synthetic strategies, offering detailed experimental procedures, comparative data, and visual workflows to guide researchers in the preparation of these valuable compounds.
Introduction
5-Aminopyridine-2-carboxamides are important heterocyclic compounds that serve as key intermediates in the development of various pharmaceutical agents. Their structural motif is present in molecules with a wide range of biological activities, making the development of efficient and versatile synthetic routes to this class of compounds a critical area of research. This guide details two primary and effective strategies for their synthesis: the amidation of 5-aminopyridine-2-carboxylic acid and the hydrolysis of 5-amino-2-cyanopyridine.
Synthetic Strategies
Two principal synthetic routes for the preparation of 5-aminopyridine-2-carboxamides are highlighted below. Route 1 involves the conversion of a carboxylic acid to a primary amide, while Route 2 utilizes a nitrile precursor.
Route 1: Amidation of 5-Aminopyridine-2-carboxylic Acid
This approach is a straightforward and widely used method for the synthesis of amides. The carboxylic acid is first activated to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like 1,1'-carbonyldiimidazole (CDI).
Figure 1: General workflow for the amidation of 5-aminopyridine-2-carboxylic acid.
-
Acyl Chloride Formation: To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a suitable solvent (e.g., DCM, THF) and cooled to 0 °C.
-
A solution of ammonia in a solvent (e.g., 0.5 M ammonia in dioxane or aqueous ammonium hydroxide) is added dropwise.
-
The reaction is stirred at room temperature for 1-3 hours.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
-
To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to form the activated ester intermediate.
-
Ammonia gas is then bubbled through the solution, or an aqueous solution of ammonium hydroxide (excess) is added.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting solid is purified by column chromatography or recrystallization.
Route 2: Hydrolysis of 5-Amino-2-cyanopyridine
This route provides an alternative pathway to 5-aminopyridine-2-carboxamides, starting from the corresponding nitrile. The hydrolysis of the nitrile to the primary amide can be achieved under acidic or basic conditions, often with the aid of a catalyst or peroxide. A notable method involves the use of hydrogen peroxide in the presence of a base.
Figure 2: Synthetic pathway for the hydrolysis of 5-amino-2-cyanopyridine.
-
To a solution of 3-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add a base (e.g., 3 N sodium hydroxide solution).
-
To this mixture, add 30% hydrogen peroxide (1.0 mL per gram of nitrile) dropwise, maintaining the temperature below 40 °C.
-
The reaction mixture is stirred at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The collected solid is washed with cold water and dried to yield the this compound.[1]
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the described routes. The data is compiled from analogous reactions and represents expected outcomes.
| Parameter | Route 1: Amidation (via Acyl Chloride) | Route 1: Amidation (via CDI) | Route 2: Nitrile Hydrolysis |
| Starting Material | 5-Aminopyridine-2-carboxylic acid | 5-Aminopyridine-2-carboxylic acid | 5-Amino-2-cyanopyridine |
| Key Reagents | SOCl₂, NH₄OH | CDI, NH₄OH | H₂O₂, NaOH |
| Typical Solvent | Toluene, Dioxane | DMF, THF | Water, Ethanol |
| Reaction Temperature | 0 °C to Reflux | Room Temperature | Room Temperature to 40 °C |
| Reaction Time | 3-7 hours | 2-5 hours | 2-6 hours |
| Estimated Yield | 65-85% | 70-90% | 75-95% |
| Purification | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization | Filtration/Recrystallization |
| Key Advantages | Readily available starting material. | Milder reaction conditions. | Often high yielding and clean. |
| Key Disadvantages | Harsh reagents (SOCl₂). | Cost of coupling agent. | Exothermic reaction, requires temperature control. |
Functionalization of the 5-Amino Group
Further functionalization of the 5-amino group can be achieved post-synthesis of the this compound core. Standard amine chemistry, such as acylation, alkylation, or sulfonylation, can be employed to introduce a variety of substituents at this position, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, alkylation can be performed by treating the this compound with an appropriate alkyl halide in the presence of a base.[2]
Figure 3: General scheme for the functionalization of the 5-amino group.
Conclusion
The synthetic routes outlined in this document provide robust and versatile methods for the preparation of functionalized 5-aminopyridine-2-carboxamides. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and the specific functional groups to be incorporated into the final molecule. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Aminopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Aminopyridine-2-carboxamide, a valuable intermediate in pharmaceutical development. The synthetic route is designed for robustness and scalability, focusing on process efficiency and safety.
Introduction
This compound and its derivatives are significant building blocks in medicinal chemistry. Analogs of 2-aminopyridine have been identified as inhibitors of enzymes in the glyoxylate shunt of Pseudomonas aeruginosa, suggesting potential applications as anti-pseudomonal agents.[1] Furthermore, derivatives of the parent compound, 5-aminopyridine-2-carboxylic acid, are explored for their potential anticancer and anti-inflammatory activities.[2] This document outlines a reliable, three-step synthetic pathway for the large-scale production of this compound.
Synthetic Strategy Overview
The proposed synthesis is a three-step process commencing with the commercially available 2-bromo-5-nitropyridine. This strategy involves the initial formation of a carboxylic acid, followed by amidation, and concluding with the reduction of the nitro group. This sequence is designed to ensure high yields and purity of the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 5-Nitropyridine-2-carboxylic acid
This initial step involves a cyanation of 2-bromo-5-nitropyridine followed by hydrolysis to yield the corresponding carboxylic acid.
Protocol:
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2-bromo-5-nitropyridine and copper(I) cyanide to the reactor.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Hydrolysis: Upon completion, cool the reaction mixture and add a solution of aqueous acid (e.g., HCl). Heat the mixture to induce hydrolysis of the nitrile.
-
Work-up and Isolation: Cool the reaction mixture and adjust the pH to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 5-Nitropyridine-2-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-nitropyridine | N/A |
| Reagents | Copper(I) Cyanide, DMF, Aqueous Acid | N/A |
| Typical Yield | ~70% | N/A |
| Purity | Sufficient for next step without further purification | N/A |
Step 2: Synthesis of 5-Nitropyridine-2-carboxamide
The second step is the amidation of the carboxylic acid. The use of thionyl chloride to form the acyl chloride in situ is a common and effective method for this transformation.
Protocol:
-
Acyl Chloride Formation: In a clean and dry reactor, suspend 5-Nitropyridine-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane or toluene). Add a catalytic amount of DMF. Slowly add thionyl chloride at room temperature. Heat the mixture gently to reflux until the reaction is complete (cessation of gas evolution).
-
Amidation: Cool the reaction mixture. In a separate reactor, prepare a solution of aqueous ammonia. Slowly add the crude acyl chloride solution to the ammonia solution, maintaining a low temperature.
-
Work-up and Isolation: Stir the reaction mixture until the formation of the amide is complete. Filter the resulting solid, wash with water, and dry under vacuum to obtain 5-Nitropyridine-2-carboxamide.
| Parameter | Value | Reference |
| Starting Material | 5-Nitropyridine-2-carboxylic acid | N/A |
| Reagents | Thionyl Chloride, DMF (cat.), Aqueous Ammonia | [3] |
| Typical Yield | High | [3] |
| Purity | Can be purified by recrystallization if necessary | N/A |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the desired amine via catalytic hydrogenation.
Protocol:
-
Reaction Setup: In a hydrogenation reactor, suspend 5-Nitropyridine-2-carboxamide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by hydrogen uptake and chromatographic analysis.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Nitropyridine-2-carboxamide | N/A |
| Catalyst | Palladium on Carbon (Pd/C) | N/A |
| Solvent | Methanol or Ethanol | N/A |
| Hydrogen Pressure | 1-10 bar | N/A |
| Temperature | Room Temperature to 50 °C | N/A |
| Typical Yield | High | N/A |
| Purity | >98% after recrystallization | N/A |
Safety and Handling
-
2-Bromo-5-nitropyridine: Handle with care, as it is a hazardous substance. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper(I) Cyanide: Highly toxic. Handle in a well-ventilated fume hood with extreme caution.
-
Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The catalyst can be pyrophoric. Ensure the use of appropriate equipment and procedures for safe handling.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, related 2-aminopyridine analogs have been shown to inhibit isocitrate lyase and malate synthase G, two key enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.[1] The glyoxylate shunt is crucial for the survival of the organism in certain environments. Inhibition of this pathway represents a potential antibacterial strategy.
Figure 2: Potential inhibition of the Glyoxylate Shunt by 2-aminopyridine analogs.
Conclusion
The described three-step synthesis provides a scalable and efficient route to this compound. This protocol is intended as a guide for researchers and professionals in drug development and should be adapted and optimized for specific laboratory or plant conditions. The potential biological activity of this class of compounds warrants further investigation into their mechanisms of action and therapeutic applications.
References
Application Notes and Protocols: 5-Aminopyridine-2-carboxamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-aminopyridine-2-carboxamide scaffold in the development of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the synthesis and evaluation of novel kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The aminopyridine scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. Specifically, derivatives of this compound have been explored for the development of inhibitors targeting various kinases, including the c-Jun N-terminal kinases (JNK).
Featured Kinase Target: c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are activated by various cellular stresses and cytokines. The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of the JNK pathway has been linked to several diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by extracellular stimuli. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). Activated MKK4/7 then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to regulate the activity of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[1][2][3][4][5]
Synthesis of Aminopyridine-Based JNK Inhibitors
A common strategy for the synthesis of aminopyridine-based kinase inhibitors involves the functionalization of the pyridine core. A plausible synthetic route starting from a derivative of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
The following workflow outlines a general approach to synthesize a library of JNK inhibitors. The key step is the palladium-catalyzed Suzuki coupling of a 5-bromo-pyridine-2-carboxamide intermediate with a variety of arylboronic acids. This intermediate can be prepared from this compound via a Sandmeyer reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-pyridine-2-carboxamide (Intermediate)
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-pyridine-2-carboxamide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
5-Bromo-pyridine-2-carboxamide
-
Arylboronic acid (various)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 5-bromo-pyridine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 5-aryl-pyridine-2-carboxamide derivative.
Protocol 3: In Vitro JNK Inhibition Assay (Z'-LYTE™ Kinase Assay)
This protocol is a general guideline for assessing the inhibitory activity of synthesized compounds against JNK isoforms using a commercially available assay kit.
Materials:
-
Synthesized 5-aryl-pyridine-2-carboxamide derivatives
-
JNK1, JNK2, and JNK3 enzymes
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr 1 Peptide
-
ATP solution
-
Kinase buffer
-
384-well plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the kinase/peptide mixture to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the development reagent to each well and incubate for an additional 60 minutes.
-
Add the stop reagent to each well.
-
Read the plate on a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the biochemical inhibitory activities of representative aminopyridine-based JNK inhibitors. These values are indicative of the potential potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| JNK-IN-7 | JNK1 | 1.5 | Z'-LYTE™ |
| JNK-IN-7 | JNK2 | 2.0 | Z'-LYTE™ |
| JNK-IN-7 | JNK3 | 0.7 | Z'-LYTE™ |
| Representative Aminopyrimidine 1 | JNK1 | < 100 | Cellular |
| Representative Aminopyrimidine 2 | JNK2 | < 100 | Cellular |
Data is representative and sourced from literature on aminopyridine and aminopyrimidine-based JNK inhibitors.[6][7]
Conclusion
The this compound scaffold serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors, particularly targeting the JNK family. The synthetic protocols provided herein, centered around the robust Suzuki-Miyaura cross-coupling reaction, offer a reliable methodology for generating diverse libraries of compounds for SAR studies and lead optimization. The accompanying in vitro assay protocol provides a framework for evaluating the biological activity of these novel inhibitors. Further exploration of this scaffold holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. paulogentil.com [paulogentil.com]
- 3. researchgate.net [researchgate.net]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 5-Aminopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Aminopyridine-2-carboxamide (also known as 5-aminopicolinamide), a key building block in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust method for determining the purity of this compound and for quantifying it in various sample matrices. The following protocol is adapted from methodologies used for structurally similar compounds, such as 5-amino-2-chloropyridine, and is suitable for detecting the analyte and potential impurities.[1]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. .
-
Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]
-
Mobile Phase: A mixture of water (pH 3, adjusted with phosphoric acid) and methanol (50:50, v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
UV Detection Wavelength: 254 nm.[1]
-
-
Analysis:
-
Inject the prepared standards to establish a calibration curve.
-
Inject the sample solution.
-
The retention time and peak area are used for identification and quantification, respectively.
-
Data Presentation
Table 1: HPLC-UV Method Parameters and Expected Results
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | Water (pH 3):Methanol (50:50) |
| Flow Rate | 0.7 mL/min |
| Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Expected Retention Time | ~ 3-5 minutes (Analyte-dependent) |
| Linear Range | 1 - 100 µg/mL |
| LOD | ~ 0.015 µg/mL |
| LOQ | ~ 0.048 µg/mL |
Note: Retention time, LOD, and LOQ are estimates based on similar compounds and should be determined experimentally.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
NMR Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Presentation
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (Pyridine Ring) | 7.5 - 8.5 | Doublet |
| H (Pyridine Ring) | 7.0 - 8.0 | Doublet of Doublets |
| H (Pyridine Ring) | 6.5 - 7.5 | Doublet |
| -NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet |
| -CONH₂ (Amide) | 7.0 - 8.0 | Two Broad Singlets |
Note: Chemical shifts are highly dependent on the solvent used.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| C (Pyridine Ring) | 110 - 160 |
Logical Relationship of NMR Analysis
References
Cell-based Assays for 5-Aminopyridine-2-carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of 5-Aminopyridine-2-carboxamide derivatives. This class of compounds has garnered interest for its potential as modulators of key cellular signaling pathways, particularly in the context of oncology and immunology. The following protocols and data presentation guidelines are designed to facilitate the screening and characterization of these derivatives.
Introduction
This compound derivatives represent a versatile scaffold with potential therapeutic applications. Closely related aminopyridine and pyridine carboxamide structures have been identified as potent inhibitors of various protein kinases and other critical cellular enzymes. Therefore, a primary focus of cell-based assays for this compound class is to elucidate their impact on cell proliferation, survival, and specific signaling cascades. Key applications include screening for anticancer activity and identifying the mechanism of action.
Data Presentation
Quantitative data from cell-based assays should be meticulously organized to allow for clear comparison between different derivatives and against reference compounds. The following table provides a template and includes example data from structurally related aminopyridine derivatives to illustrate the presentation of results.
Table 1: In Vitro Biological Activity of Aminopyridine Carboxamide Derivatives
| Compound ID | Derivative Class | Target/Pathway | Cell Line | Assay Type | IC50 (µM) | Reference |
| 8 | 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | L1210 Leukemia | Enzyme Inhibition | 1.3 | |
| 17 | 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | L1210 Leukemia | Enzyme Inhibition | 1.0 | |
| (S)-24o | 2-Aminopyridine-3-carboxamide | c-Met Kinase | EBC-1 | Enzyme Inhibition | 0.022 | |
| 18g | 5-Phenoxy-2-aminopyridine | Bruton's Tyrosine Kinase (BTK) | Hematological Tumor Cell Lines | Cell Viability | Not specified | |
| 19 | Pyridine-2-carboxamide | Hematopoietic Progenitor Kinase 1 (HPK1) | CT26 | Cell-based | Not specified |
Key Cell-Based Assays & Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the derivatives on cell proliferation and survival.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Analysis of Cellular Signaling Pathways
Given that related compounds inhibit protein kinases, it is crucial to investigate the effect of this compound derivatives on relevant signaling pathways. Western blotting is a key technique for this purpose.
This protocol outlines the steps to assess the phosphorylation status of a kinase and its downstream effectors.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with various concentrations of the this compound derivatives for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated and total forms of the target kinase (e.g., anti-p-c-Met, anti-total c-Met) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.
Caption: Potential mechanism of kinase inhibition.
Apoptosis and Cell Cycle Analysis
To determine if cytotoxicity is mediated by programmed cell death, apoptosis and cell cycle progression can be analyzed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This assay determines the phase of the cell cycle at which the compounds may induce an arrest.
Protocol:
-
Cell Seeding and Treatment: Treat cells with the compounds for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Simplified pathway of apoptosis induction.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, key signaling pathways, and mechanisms of cell death, researchers can effectively identify promising lead compounds for further development. The adaptable nature of these assays allows for their application across various cell types and disease models.
Application Notes and Protocols for 5-Aminopyridine-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo studies of 5-Aminopyridine-2-carboxamide analogs, offering insights into their biological activities, mechanisms of action, and methodologies for their evaluation.
Introduction
This compound and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have been investigated for their potential as anticancer, antibacterial, and enzyme-inhibiting agents.[2][3] Their mechanism of action often involves the inhibition of key enzymes in cellular pathways, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.[2][4] This document outlines key findings and experimental protocols from preclinical studies of these promising therapeutic candidates.
I. Biological Activity and Quantitative Data
The biological activities of several this compound analogs have been evaluated in various in vitro and in vivo models. A summary of the key quantitative data is presented below.
Table 1: In Vitro CDP Reductase Inhibition and Cytotoxicity of 5-Alkylamino-Pyridine-2-Carboxaldehyde Thiosemicarbazone Analogs
| Compound | R Group | IC50 (µM) for CDP Reductase Inhibition |
| 8 | Methylamino | 1.3 |
| 17 | Ethylamino | 1.0 |
| 18 | Allylamino | 1.4 |
Data sourced from studies on L1210 leukemia cells.[2][4]
Table 2: In Vivo Antineoplastic Activity of 5-Alkylamino-Pyridine-2-Carboxaldehyde Thiosemicarbazone Analogs against L1210 Leukemia
| Compound | Optimal Dose (mg/kg, twice daily for 6 days) | % T/C (Treated vs. Control) |
| 8 | 60 | 223 |
| 17 | 80 | 204 |
| 18 | 80 | 215 |
% T/C indicates the median survival time of the treated group as a percentage of the median survival time of the control group. A higher value indicates greater efficacy.[2][4]
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of this compound analogs.
Ribonucleotide Reductase (CDP Reductase) Inhibition Assay
This protocol is designed to assess the inhibitory activity of test compounds against ribonucleotide reductase, a key enzyme in the DNA synthesis pathway.
Materials:
-
Partially purified CDP reductase from L1210 cells
-
Test compounds (this compound analogs)
-
[¹⁴C]CDP (Cytidine 5'-diphosphate, radiolabeled)
-
Dithiothreitol (DTT)
-
ATP
-
Magnesium acetate
-
HEPES buffer (pH 7.2)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, magnesium acetate, and DTT.
-
Add the partially purified CDP reductase enzyme to the reaction mixture.
-
Introduce the test compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the reaction by adding [¹⁴C]CDP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge the mixture to precipitate macromolecules.
-
Collect the supernatant containing the [¹⁴C]dCDP product.
-
Quantify the amount of [¹⁴C]dCDP formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.
In Vivo Antitumor Efficacy in a Murine Leukemia Model (L1210)
This protocol describes the evaluation of the in vivo antitumor activity of this compound analogs using a murine leukemia model.
Materials:
-
L1210 leukemia cells
-
Female BDF1 mice
-
Test compounds
-
Vehicle solution (e.g., saline or a suitable solvent)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Implant a known number of L1210 leukemia cells (e.g., 1 x 10⁵ cells) intraperitoneally into BDF1 mice.
-
Randomly assign the mice into control and treatment groups.
-
On the day following tumor implantation, begin treatment with the test compounds. Administer the compounds intraperitoneally twice daily for six consecutive days. The control group should receive the vehicle solution.
-
Monitor the mice daily for signs of toxicity and record their body weights.
-
Record the date of death for each mouse to determine the median survival time for each group.
-
Calculate the % T/C value using the following formula: % T/C = (Median survival time of the treated group / Median survival time of the control group) x 100.
-
An increase in lifespan of ≥ 25% is generally considered a significant antitumor effect.
III. Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the study of this compound analogs.
Caption: Inhibition of Ribonucleotide Reductase by this compound Analogs.
Caption: General Workflow for the Preclinical Evaluation of Novel Analogs.
Caption: Proposed Mechanism of Antitumor Activity for the Analogs.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
5-Aminopyridine-2-carboxamide: A Versatile Scaffold for Chemical Probe Development
Introduction
5-Aminopyridine-2-carboxamide is a heterocyclic organic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of potent and selective chemical probes. While not typically employed as a probe in its nascent form, its structural framework is integral to the development of inhibitors for key cellular enzymes, including Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) and Ribonucleotide Reductase (RR). These enzymes are implicated in inflammatory diseases and cancer, respectively, making inhibitors derived from this compound valuable tools for biomedical research and drug discovery.
This document provides detailed application notes and protocols for researchers utilizing this compound as a synthetic precursor for the generation of chemical probes targeting MAPKAP-K2 and Ribonucleotide Reductase.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | --INVALID-LINK--[1] |
| Molecular Weight | 137.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | 145255-19-2 | --INVALID-LINK--[1] |
| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | --INVALID-LINK-- |
Biological Applications and Target Pathways
This compound is a key reactant in the synthesis of carboline analogs that act as potent inhibitors of MAPKAP-K2.[2] Additionally, derivatives of this compound, specifically 5-aminopyridine-2-carboxaldehyde thiosemicarbazones, have been shown to inhibit ribonucleotide reductase activity.[3][4]
MAPKAP-K2 Signaling Pathway
MAPKAP-K2 (or MK2) is a serine/threonine kinase that is a downstream substrate of p38 MAPK. The p38/MK2 signaling pathway plays a crucial role in the cellular response to stress and in the regulation of inflammatory cytokine production, such as TNF-α. Inhibition of MK2 is a therapeutic strategy for inflammatory diseases.
Ribonucleotide Reductase and DNA Synthesis
Ribonucleotide Reductase (RR) is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[5][6] Inhibition of RR depletes the pool of deoxyribonucleotides, thereby halting DNA replication and cell proliferation, making it an important target for cancer therapy.
Quantitative Data of Derivatives
While this compound itself is a precursor, its thiosemicarbazone derivatives have shown potent inhibitory activity against ribonucleotide reductase.
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Source |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Activity | 1.3 | L1210 Leukemia | --INVALID-LINK--[4] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Activity | 1.0 | L1210 Leukemia | --INVALID-LINK--[4] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Activity | 1.4 | L1210 Leukemia | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: MAPKAP-K2 (MK2) Inhibition Assay
This protocol is a general guideline for a cell-free kinase assay to determine the inhibitory activity of compounds derived from this compound against MAPKAP-K2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Recombinant human MAPKAP-K2 enzyme
-
MAPKAP-K2 substrate (e.g., a specific peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[7]
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of MAPKAP-K2 enzyme solution (e.g., 0.4 ng/µL) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µM substrate and 50 µM ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: Ribonucleotide Reductase (RR) Activity Assay
This protocol describes a method to measure the activity of RR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified Ribonucleotide Reductase (subunits R1 and R2)
-
[³H]-CDP (radiolabeled substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA)
-
ATP (allosteric activator)
-
Thioredoxin and Thioredoxin Reductase (reducing system)
-
NADPH
-
Test compound (dissolved in DMSO)
-
Calf alkaline phosphatase
-
Dowex-1-borate columns
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, thioredoxin, thioredoxin reductase, and NADPH.
-
Compound Addition: Add the test compound at various concentrations or the vehicle (DMSO).
-
Pre-incubation: Pre-incubate the mixture with the RR enzyme (both subunits) at 37°C for a few minutes.
-
Initiation of Reaction: Start the reaction by adding [³H]-CDP.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the mixture for 2 minutes.
-
Dephosphorylation: Cool the samples and add calf alkaline phosphatase to dephosphorylate the nucleotides to nucleosides. Incubate at 37°C for 1-2 hours.
-
Separation: Separate the resulting [³H]-deoxycytidine from the unreacted [³H]-cytidine using a Dowex-1-borate column. The deoxycytidine will be in the eluate.
-
Quantification: Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of RR inhibition for each compound concentration. Calculate the IC₅₀ value.
Conclusion
This compound is a key synthetic intermediate for the development of chemical probes targeting important enzymes in cell signaling and proliferation. The protocols and data presented here provide a foundation for researchers to utilize this scaffold in the design and evaluation of novel inhibitors for MAPKAP-K2 and Ribonucleotide Reductase, facilitating further investigations into their roles in disease and the development of new therapeutic agents.
References
- 1. This compound | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 145255-19-2 [amp.chemicalbook.com]
- 3. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: 5-Aminopyridine-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridine-2-carboxamide, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 5-Aminopyridine-2-carboxylic acid.
| Issue/Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Method A (SOCl₂): Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions. Consider increasing the reaction time or temperature (e.g., reflux).- Method B (Coupling Agents): Switch to a more robust coupling agent like HATU or HBTU. Ensure the use of a non-nucleophilic base such as DIPEA or triethylamine, as nucleophilic bases like pyridine can interfere with the reaction.[1] Use anhydrous solvents like DMF.[1] |
| Low reactivity of the amine source. | - When using an ammonia source, ensure it is in excess. For reactions with aqueous ammonia, ensure proper mixing. For ammonia gas, ensure efficient bubbling through the reaction mixture. | |
| Poor solubility of starting material. | - 5-Aminopyridine-2-carboxylic acid may have limited solubility in some organic solvents. Consider using a more polar aprotic solvent like DMF or DMAc. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. |
| Deactivation of coupling agent. | - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate and deactivate the coupling agent.[1] | |
| Formation of a Chlorinated Byproduct | Reaction with thionyl chloride (SOCl₂). | - When using thionyl chloride to form the acyl chloride, a potential side reaction is the chlorination of the pyridine ring, typically at the 4-position.[2][3] To minimize this, use the minimum effective amount of SOCl₂ and maintain a controlled temperature. Alternatively, switch to a different carboxylic acid activation method (e.g., using CDI, HATU). |
| Difficulty in Product Purification | Residual coupling agent byproducts. | - Byproducts from coupling agents (e.g., HOBt, urea derivatives) can complicate purification. Optimize the reaction stoichiometry to minimize excess reagents. Choose a purification method like column chromatography with an appropriate solvent system or recrystallization. |
| Product is water-soluble. | - If the product is soluble in the aqueous phase during workup, extraction with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) multiple times may be necessary. Brine washes can help to reduce the solubility of the product in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting 5-Aminopyridine-2-carboxylic acid to this compound?
A1: The most common methods involve a two-step, one-pot procedure. The first step is the activation of the carboxylic acid, which can be achieved using:
-
Thionyl chloride (SOCl₂): This converts the carboxylic acid to a more reactive acyl chloride intermediate.
-
Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI), HATU, HBTU, or EDC in combination with an activator like HOBt are frequently used to form an activated ester intermediate.[1][4]
The second step is the reaction of this activated intermediate with an ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or ammonia gas) to form the primary amide.
Q2: What is a major potential side reaction to be aware of?
A2: When using thionyl chloride for the activation of picolinic acid derivatives, chlorination of the pyridine ring can occur.[2][3] This leads to the formation of chlorinated impurities that can be difficult to separate from the desired product. Careful control of reaction conditions is necessary to minimize this side reaction.
Q3: Why is my HATU-mediated coupling reaction not working well?
A3: Amide coupling reactions with pyridine-containing carboxylic acids can be challenging.[1] Potential reasons for failure include:
-
Inappropriate Base: Using a nucleophilic base like pyridine can interfere with the reaction. It is advisable to use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (NEt₃).[1]
-
Presence of Water: The reaction is sensitive to moisture. Ensure that all solvents and reagents are anhydrous.[1]
-
Solvent Choice: The starting material may not be fully soluble in common solvents like DCM. A more polar, anhydrous solvent like DMF is often a better choice.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material (5-Aminopyridine-2-carboxylic acid) and the formation of the product (this compound).
Q5: What are the typical yields for this synthesis?
Experimental Protocols
The following are generalized protocols based on established methods for similar compounds. Researchers should optimize these conditions for their specific setup.
Method A: Amidation via Acyl Chloride Intermediate
This protocol is adapted from procedures for analogous pyrazine derivatives and picolinic acids.[2][4]
-
Materials: 5-Aminopyridine-2-carboxylic acid, Thionyl chloride (SOCl₂), an inert solvent (e.g., Toluene, DCM), an ammonia source (e.g., concentrated aqueous ammonia).
-
Procedure:
-
Suspend 5-Aminopyridine-2-carboxylic acid (1 equivalent) in an inert, anhydrous solvent.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., THF or DCM).
-
Slowly add this solution to a cooled (0 °C), stirred excess of concentrated aqueous ammonia.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Amidation using a Coupling Agent (CDI)
This method is based on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.[4]
-
Materials: 5-Aminopyridine-2-carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), an anhydrous solvent (e.g., DMF, THF), an ammonia source.
-
Procedure:
-
Dissolve 5-Aminopyridine-2-carboxylic acid (1 equivalent) in an anhydrous solvent.
-
Add CDI (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to form the activated acyl-imidazole intermediate.
-
Introduce the ammonia source (e.g., bubble ammonia gas through the solution or add an ammonium salt with a non-nucleophilic base).
-
Continue stirring for 2-16 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for yield improvement.
References
Technical Support Center: Purification of 5-Aminopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Aminopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. The molecule possesses both a basic amino group and a polar carboxamide group, making it susceptible to:
-
Solubility Issues: Finding a suitable solvent that allows for effective purification by recrystallization can be challenging due to its polar nature.
-
Column Chromatography Complications: The basicity of the pyridine nitrogen and the amino group can lead to tailing and poor separation on standard silica gel columns.
-
Potential for Impurities: Synthesis of this compound can result in various impurities, including starting materials, byproducts from side reactions, and degradation products.
-
pH Sensitivity: Picolinamide structures can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 5-aminopicolinic acid.[1]
Q2: What are the common impurities I should look out for?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as 5-amino-2-cyanopyridine if the synthesis involves its hydrolysis.
-
Side Products: Dimerization products or regioisomers formed during synthesis.[2]
-
Degradation Products: Primarily 5-aminopicolinic acid from the hydrolysis of the amide group.
-
Residual Solvents and Reagents: From the reaction and initial work-up steps.
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound is typically offered at a purity of 97%.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable solvent for recrystallization.
| Possible Cause | Solution |
| The compound is too soluble in common polar solvents at room temperature. | Try a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol) at an elevated temperature and then add a poorer solvent (e.g., water, hexane, diethyl ether) dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.[3] |
| The compound "oils out" instead of forming crystals. | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, use a more dilute solution, cool the solution more slowly, or try a different solvent system. Vigorous stirring or scratching the inside of the flask can sometimes induce crystallization. |
| The compound is poorly soluble in most solvents. | For basic compounds like aminopyridines, using a small amount of acetic acid in the solvent mixture can sometimes improve solubility and facilitate recrystallization.[4] However, be mindful of the potential for salt formation or hydrolysis. |
Problem: Low recovery after recrystallization.
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. |
| The crystals were not completely collected. | Use a Büchner funnel with vacuum filtration for efficient collection. Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface. |
Column Chromatography
Problem: Streaking or tailing of the compound on a silica gel column.
| Possible Cause | Solution |
| The basic amino and pyridine groups are interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape. |
| The compound is not fully dissolving in the mobile phase. | Ensure the compound is fully dissolved in the loading solvent before applying it to the column. A stronger, more polar solvent may be needed for initial dissolution, but use the minimum volume possible. |
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| The polarity of the eluent is not optimized. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. A gradient elution from a less polar to a more polar solvent system can often improve separation. |
| The chosen stationary phase is not suitable. | For highly polar and basic compounds, consider using a different stationary phase. Reversed-phase (C18) or mixed-mode chromatography can provide better separation.[5][6][7][8] |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific sample.
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane) at room temperature and with heating. Identify a solvent in which the compound is soluble when hot but sparingly soluble when cold, and another solvent in which it is poorly soluble. A good starting pair could be Methanol/Water or Ethanol/Diethyl Ether.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until a slight cloudiness persists.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a TLC method to effectively separate the this compound from its impurities. A common eluent system for aminopyridines is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To mitigate tailing, add a small amount of triethylamine (e.g., 0.5%) to the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the column with the chosen eluent system. A gradient elution, gradually increasing the polarity (e.g., from 0% to 10% methanol in dichloromethane), can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 55338-73-3 | 5-Amino-2-pyridinecarbonitrile | Amines | Ambeed.com [ambeed.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
Overcoming solubility issues of 5-Aminopyridine-2-carboxamide in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Aminopyridine-2-carboxamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar organic compound. Its solubility is influenced by the presence of amino, pyridine, and carboxamide functional groups, which can participate in hydrogen bonding. While specific quantitative data is limited in publicly available literature, its structure suggests moderate solubility in polar protic and aprotic organic solvents.
Q2: In which organic solvents is this compound likely to be soluble?
Based on the solubility of structurally related compounds like 5-Aminopyridine-2-carboxylic acid, this compound is anticipated to be soluble in polar organic solvents.[1] Estimated solubility is provided in the table below. However, experimental verification is crucial.
Q3: Why is my this compound not dissolving in a particular organic solvent?
Several factors can contribute to poor solubility:
-
Solvent Polarity: A significant mismatch between the polarity of this compound and the solvent can lead to poor dissolution.
-
Concentration: The amount of compound may have exceeded its solubility limit in the chosen solvent volume.
-
Temperature: Solubility of solids in organic solvents is often temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect solubility.
-
Particle Size: Larger crystals of the compound will dissolve more slowly than smaller particles due to a lower surface area-to-volume ratio.[2]
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system is a common and effective strategy. A small amount of a highly polar solvent in which the compound is readily soluble (e.g., DMSO) can be added to a less effective solvent to improve overall solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered with this compound.
Issue 1: The compound is not dissolving in the selected organic solvent.
dot
Caption: Troubleshooting workflow for dissolution failure.
Issue 2: The compound precipitates out of solution after initial dissolution.
This can happen due to:
-
Supersaturation: The initial dissolution conditions (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.
-
"Solvent Shocking": Rapidly adding a concentrated stock solution (e.g., in DMSO) to a less polar solvent can cause the compound to precipitate.
dot
Caption: Troubleshooting guide for compound precipitation.
Quantitative Data
The following table provides an estimated solubility of this compound in common organic solvents based on its chemical structure and the properties of similar molecules. These values are estimates and should be confirmed experimentally.
| Solvent | Type | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Often a good solvent for initial stock solution preparation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, can be an effective solvent. |
| Methanol | Polar Protic | 10 - 30 | The polar protic nature can facilitate dissolution through hydrogen bonding. |
| Ethanol | Polar Protic | 5 - 20 | Slightly less polar than methanol, may have slightly lower solvating power for this compound. |
| Acetone | Polar Aprotic | 1 - 10 | May be a suitable solvent, but solubility might be lower compared to more polar options. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Generally less effective for highly polar compounds. |
| Dichloromethane (DCM) | Nonpolar | < 1 | Unlikely to be a good solvent due to the polarity mismatch. |
| Hexane | Nonpolar | < 0.1 | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a given organic solvent.
dot
Caption: Workflow for determining approximate solubility.
Methodology:
-
Weigh approximately 10 mg of this compound into a small, clear vial.
-
Add the selected organic solvent in 0.1 mL increments.
-
After each addition, cap the vial and vortex vigorously for 30 seconds. If undissolved solid remains, sonicate the vial for 2 minutes.
-
Visually inspect the solution against a dark background to check for any undissolved particles.
-
If the compound dissolves completely, add another 10 mg of the compound and repeat steps 2-4.
-
If the compound does not dissolve completely after vortexing and sonication, add another 0.1 mL of the solvent and repeat steps 3-4.
-
Continue this process until the compound is fully dissolved or a large volume of solvent has been added.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol details how to use a co-solvent system to dissolve this compound for use in aqueous-based biological assays.
dot ```dot graph Protocol_Cosolvent { rankdir="TB"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Stock [label="Prepare a concentrated stock solution\nin 100% DMSO (e.g., 50 mg/mL)"]; Prepare_Buffer [label="Prepare the desired aqueous buffer"]; Add_Dropwise [label="While vortexing the buffer, add the\nDMSO stock solution dropwise"]; Observe [label="Observe for any signs of precipitation"]; Decision [label="Precipitation Occurs?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Concentration [label="Lower the final concentration\nof the compound"]; Increase_Cosolvent [label="Increase the final percentage\nof DMSO (if tolerated by the assay)"]; Success [label="Clear Solution Ready for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_Stock; Prepare_Stock -> Prepare_Buffer; Prepare_Buffer -> Add_Dropwise; Add_Dropwise -> Observe; Observe -> Decision; Decision -> Lower_Concentration [label="Yes"]; Decision -> Success [label="No"]; Lower_Concentration -> Add_Dropwise; Decision -> Increase_Cosolvent [label="Persistent Precipitation"]; Increase_Cosolvent -> Add_Dropwise; }``` Caption: Workflow for using a co-solvent system.
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Prepare the Aqueous Buffer: Have your final aqueous buffer (e.g., PBS, cell culture media) ready in a separate container.
-
Serial Dilution: To avoid precipitation due to "solvent shocking," perform a serial dilution.
-
Vortex the aqueous buffer.
-
While vortexing, add a small aliquot of the DMSO stock solution dropwise to the buffer to achieve the desired final concentration.
-
-
Observation: After addition, continue to vortex for another 30 seconds and then visually inspect the solution for any signs of precipitation or cloudiness.
-
Troubleshooting:
-
If precipitation occurs, try lowering the final concentration of this compound in the aqueous buffer.
-
If the experimental assay allows, you can slightly increase the final percentage of DMSO in the aqueous solution (typically, this should be kept below 1% to avoid solvent effects on biological systems).
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to perform their own experiments to determine the optimal solubilization conditions for their specific applications.
References
Technical Support Center: Synthesis of 5-Aminopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridine-2-carboxamide. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Reduction of 5-Nitropyridine-2-carboxamide: This is a common and effective method. The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or other reducing agents.
-
Hydrolysis of 5-Aminopyridine-2-carbonitrile: This route involves the conversion of a nitrile group to a primary amide. This can be achieved under acidic or basic conditions.
Q2: What is the most common starting material for the synthesis of this compound?
A2: A frequent starting material is 2-amino-5-nitropyridine, which can be synthesized by the nitration of 2-aminopyridine.[1] This intermediate can then be converted to 5-nitropyridine-2-carboxamide before the final reduction step.
Troubleshooting Guide: Side Reactions
This section details potential side reactions that can occur during the synthesis of this compound, along with their causes and suggested solutions.
Side Reaction 1: Formation of 5-Aminopyridine-2-carboxylic acid
-
Problem: The final product is contaminated with 5-Aminopyridine-2-carboxylic acid.
-
Cause: This side product arises from the hydrolysis of the carboxamide group. This can be catalyzed by either acidic or basic conditions, particularly at elevated temperatures.[2][3]
-
Troubleshooting:
-
Control pH: Maintain a neutral or near-neutral pH during the reaction and work-up.
-
Temperature Management: Avoid excessive heating. If the main reaction requires elevated temperatures, minimize the reaction time.
-
Purification: If hydrolysis occurs, the carboxylic acid can often be removed by recrystallization or chromatography.
-
Side Reaction 2: Formation of Pyridine-2,5-diamine (via Hofmann Rearrangement)
-
Problem: A significant amount of pyridine-2,5-diamine is observed as a byproduct.
-
Cause: This is a classic example of the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom.[4][5][6][7] This reaction is typically promoted by the presence of a halogen (like bromine or chlorine) and a strong base.
-
Troubleshooting:
-
Avoid Halogens and Strong Bases: Ensure that the reaction conditions are free from halogens and strong bases, especially when the starting material is the carboxamide.
-
Reagent Purity: Verify the purity of all reagents to exclude any potential contaminants that could initiate the rearrangement.
-
Side Reaction 3: Incomplete Reduction of the Nitro Group
-
Problem: The product contains residual 5-Nitropyridine-2-carboxamide.
-
Cause: This indicates an incomplete reduction of the nitro group. This can be due to several factors:
-
Insufficient catalyst activity or loading.
-
Inadequate hydrogen pressure or reaction time.
-
Presence of catalyst poisons.
-
-
Troubleshooting:
-
Catalyst: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure proper handling to avoid deactivation.
-
Reaction Conditions: Increase hydrogen pressure, reaction time, or temperature as appropriate for the specific protocol.
-
Solvent Purity: Use a high-purity solvent to avoid introducing any catalyst poisons.
-
Side Reaction 4: Formation of Dimerization Products
-
Problem: High molecular weight impurities are detected, suggesting dimerization.
-
Cause: Oxidative dimerization of aminopyridine derivatives can occur, especially in the presence of oxidizing agents or under certain catalytic conditions.[5][8] The amino group of one molecule can react with another, leading to the formation of dimers or polymers.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture.
-
Temperature Control: Higher temperatures can sometimes promote dimerization.
-
Quantitative Data Summary
| Precursor Synthesis Step | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Reference |
| Nitration of 2-aminopyridine | H₂SO₄, HNO₃, 1,2-dichloroethane, 58°C, 10h | 91.67 | 98.66 | [1] |
| Reduction of 2-acetamido-5-nitropyridine | Pt/C, Methanol, Room Temperature, 4h | 95 | - |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitropyridine-2-carboxamide (Hypothetical, based on analogous reactions)
-
Nitration of 2-Aminopyridine: In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.[1]
-
Slowly add a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise at a temperature below 10°C.[1]
-
After the addition is complete, stir the reaction mixture at 58°C for 10-12 hours.[1]
-
Cool the reaction to room temperature and wash with water until the pH is around 5.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield 2-amino-5-nitropyridine.[1]
-
The 2-amino-5-nitropyridine can then be converted to 5-nitropyridine-2-carboxamide through a Sandmeyer-type reaction followed by amidation (details for this specific transformation require further experimental development).
Protocol 2: Reduction of 5-Nitropyridine-2-carboxamide to this compound (General Procedure)
-
In a suitable hydrogenation vessel, dissolve 5-Nitropyridine-2-carboxamide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and its major side reactions.
Troubleshooting Workflow for Impure Product
Caption: A logical workflow for troubleshooting impurities in the synthesis.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyridine-2-carboxamide Derivatization
Welcome to the technical support center for the derivatization of 5-Aminopyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary site for derivatization on this compound is the 5-amino group, which can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Q2: How does the 2-carboxamide group influence the reactivity of the 5-amino group?
The 2-carboxamide group is an electron-withdrawing group, which can decrease the nucleophilicity of the 5-amino group through resonance and inductive effects. This can make the amino group less reactive compared to unsubstituted aminopyridines. Consequently, more forcing reaction conditions, such as higher temperatures or the use of stronger bases or coupling agents, may be necessary to achieve good conversion.[1] Steric hindrance from the ortho-carboxamide group can also play a role in reducing reaction rates, particularly with bulky electrophiles.[1]
Q3: What are the key parameters to consider when optimizing a derivatization reaction?
Key parameters for optimization include:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are commonly used. The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Base: A non-nucleophilic base is often required to scavenge the acid generated during the reaction (e.g., HCl in acylation with acid chlorides). Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.
-
Temperature: Reactions are often performed at room temperature, but heating may be necessary for less reactive substrates or electrophiles.[2] Cooling to 0°C may be required to control exothermic reactions.
-
Stoichiometry: The molar ratio of the electrophile and base to the this compound can influence the reaction outcome and minimize side products.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q4: How can I purify the derivatized product?
Purification of the final product can typically be achieved through:
-
Aqueous Workup: To remove water-soluble impurities and excess reagents.
-
Recrystallization: An effective method for purifying solid products.[3]
-
Column Chromatography: Using silica gel to separate the desired product from byproducts and unreacted starting materials.[4]
-
Cation-Exchange Chromatography: Can be useful for removing excess unreacted aminopyridine starting material.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low Reactivity of the 5-Amino Group | The electron-withdrawing nature of the 2-carboxamide group can reduce the nucleophilicity of the 5-amino group. Consider using a more reactive electrophile, a stronger base, or increasing the reaction temperature. For acylations, using a coupling agent like HATU or HBTU can improve yields.[2] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after a prolonged period, consider increasing the reaction time or temperature. Ensure all reagents are of good quality and anhydrous where necessary. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.[2] |
| Side Reactions Consuming Starting Material | See "Problem 2: Presence of Multiple Products/Impurities" for common side reactions and solutions. |
| Product Loss During Workup or Purification | Optimize the workup and purification procedures. Ensure the pH is appropriate during extraction to prevent the product from dissolving in the aqueous layer. Use an appropriate solvent system for column chromatography to achieve good separation. |
Problem 2: Presence of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Di-acylation/Di-sulfonylation/Di-alkylation | This can occur if the newly formed amide/sulfonamide/amine nitrogen is sufficiently nucleophilic to react with another equivalent of the electrophile. Use a controlled stoichiometry of the electrophile (e.g., 1.0-1.1 equivalents). Adding the electrophile slowly to the reaction mixture can also help minimize this. |
| Reaction at the Carboxamide Nitrogen | While less likely due to lower nucleophilicity, reaction at the carboxamide nitrogen is a possibility. This can be minimized by careful control of reaction conditions, such as using a less reactive electrophile or a milder base. |
| Reaction at the Pyridine Ring Nitrogen | The pyridine nitrogen can be alkylated, especially with reactive alkylating agents. This can sometimes be controlled by the choice of solvent and base. |
| Decomposition of Starting Material or Product | Some reagents or products may be unstable under the reaction conditions. Monitor the reaction for the appearance of degradation products. If necessary, use milder conditions (lower temperature, less reactive reagents). |
| Hydrolysis of the Electrophile | Acid chlorides and sulfonyl chlorides are sensitive to moisture. Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the derivatization of aminopyridines. These are general guidelines and may require optimization for this compound.
Table 1: Acylation with Acid Chlorides/Anhydrides
| Parameter | Typical Range | Notes |
| Electrophile | Acid Chloride, Acetic Anhydride | Acid chlorides are generally more reactive. |
| Stoichiometry (Electrophile:Amine) | 1.0 : 1.0 to 1.2 : 1.0 | A slight excess of the electrophile may be used. |
| Base | Pyridine, TEA, DIPEA | 1.0 to 2.0 equivalents. |
| Solvent | DCM, THF, ACN, Pyridine | Anhydrous conditions are recommended. |
| Temperature | 0°C to Room Temperature | The reaction with acetic anhydride can be exothermic and may require cooling.[6] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Sulfonylation with Sulfonyl Chlorides
| Parameter | Typical Range | Notes |
| Electrophile | Aryl or Alkyl Sulfonyl Chloride | |
| Stoichiometry (Electrophile:Amine) | 1.0 : 1.0 to 1.5 : 1.0 | |
| Base | Pyridine, TEA | Pyridine can also serve as the solvent.[3] |
| Solvent | Pyridine, DCM, THF | Anhydrous conditions are crucial. |
| Temperature | Room Temperature to Reflux | Heating may be required for less reactive sulfonyl chlorides. |
| Reaction Time | 2 - 48 hours | Monitor by TLC or LC-MS. |
Table 3: Alkylation with Alkyl Halides
| Parameter | Typical Range | Notes |
| Electrophile | Alkyl Iodide, Alkyl Bromide, Alkyl Chloride | Reactivity: I > Br > Cl. |
| Stoichiometry (Electrophile:Amine) | 1.0 : 1.0 to 2.0 : 1.0 | Excess alkyl halide may be used to drive the reaction. |
| Base | K₂CO₃, Cs₂CO₃, NaH | A strong, non-nucleophilic base is often required. |
| Solvent | DMF, ACN, THF | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 100°C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 12 - 72 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Acylation with an Acid Chloride
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or THF, add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Add the sulfonyl chloride (1.2 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 50-80°C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low product yield.
References
- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 6. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
Technical Support Center: 5-Aminopyridine-2-carboxamide Stability Under Different pH Conditions
Introduction
Welcome to the technical support resource for 5-Aminopyridine-2-carboxamide. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and troubleshooting for experiments involving this compound. As a team of Senior Application Scientists, we have developed this center to provide scientifically sound and field-tested guidance to ensure the reliability and success of your research.
The Critical Role of pH in the Stability of this compound
This compound is a compound with significant potential in various research and development applications. Its structure, featuring both an amino group and a carboxamide group on a pyridine ring, renders its stability highly dependent on pH. A thorough understanding of how pH influences its chemical integrity is paramount for designing robust experiments, ensuring accurate data interpretation, and developing stable formulations.[1][2][3]
The pyridine ring acts as a weak base, while the amino group can also be protonated. The protonation state of these functional groups is directly influenced by the pH of the solution, which in turn affects the molecule's solubility, reactivity, and overall stability.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during your work with this compound.
Issue 1: Inconsistent or Poorly Reproducible Analytical Data (e.g., HPLC, LC-MS)
Possible Cause: Degradation of the compound within your sample solutions due to unsuitable pH conditions.
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of all solvents and buffers used for sample preparation to confirm consistency.
-
Forced Degradation Study: To comprehensively understand the compound's stability, a forced degradation study is recommended.[1][2][3][4] This involves subjecting the compound to a range of stress conditions, including acidic, basic, and neutral pH, as well as oxidative and photolytic stress.[5] This will help identify potential degradation products and degradation pathways.[1]
-
Optimization of Sample Conditions: Based on the stability data, adjust the pH of your sample preparation and storage conditions to a range where the compound exhibits maximum stability.
-
Temperature Control: Maintain samples at a controlled, cool temperature (e.g., 2-8°C) to minimize the rate of degradation, particularly for samples that require storage before analysis.[6]
Issue 2: Suboptimal Solubility in Aqueous Media
Possible Cause: The pH of the solution may be near the isoelectric point of this compound, where its net charge is minimal, leading to reduced solubility.
Troubleshooting Steps:
-
Consider the pKa Values: The pyridine nitrogen and the amino group have distinct pKa values. To enhance solubility, the pH of the solution should be adjusted to be at least 1-2 units away from these pKa values, ensuring the molecule is in a charged, more soluble state.
-
pH Adjustment for Ionization:
-
Acidic Conditions: Lowering the pH will protonate the basic pyridine nitrogen, resulting in a more soluble cationic form.
-
Alkaline Conditions: Increasing the pH will deprotonate the amino group, leading to an anionic form that may also have improved solubility.
-
-
Utilization of Co-solvents: If pH adjustments are not feasible for your experimental setup, consider using a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, to initially dissolve the compound before further dilution in your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated stability of this compound in standard laboratory buffers?
The stability is highly contingent on the specific pH of the buffer. Amides are generally resistant to hydrolysis but can be degraded under acidic or basic conditions with prolonged heating.[7][8] In acidic solutions, the carboxamide group is susceptible to hydrolysis, though this is typically a slow process at room temperature.[9] In alkaline conditions, hydrolysis of the carboxamide can also occur.[7][10] For routine, short-term experiments, maintaining a pH between 6 and 8 is a reasonable starting point to preserve stability. However, empirical stability testing for your specific experimental conditions is strongly advised.
Q2: What are the recommended storage conditions for stock solutions of this compound?
For long-term storage, it is best to prepare stock solutions in an anhydrous, aprotic solvent such as DMSO and store them at -20°C or -80°C in a dark, inert atmosphere.[6] If aqueous stock solutions are necessary, they should be freshly prepared for each experiment. For short-term storage of aqueous solutions, use a buffer in which the compound has demonstrated stability, and store at 2-8°C for a limited time.[6] It is good practice to perform a quality control check, such as HPLC, on any stored solutions before use.
Q3: Is it possible for this compound to degrade during analytical procedures like HPLC?
Yes, on-column degradation can occur if the mobile phase conditions are not optimized. For reverse-phase HPLC, a mobile phase with a slightly acidic pH (e.g., 3-6), buffered with formate or acetate, can often provide good peak shape and minimize the potential for degradation during the analytical run.
Experimental Protocol: pH-Dependent Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound across different pH conditions.
Objective: To quantify the degradation of this compound in aqueous solutions at acidic, neutral, and basic pH over a defined time course.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: 0.1 M Hydrochloric acid (for acidic pH), 0.1 M Phosphate buffer (for neutral pH), 0.1 M Sodium hydroxide (for basic pH)
-
HPLC system equipped with a UV detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Sample Preparation: For each pH condition, dilute the stock solution with the corresponding buffer to a final working concentration (e.g., 100 µg/mL). Prepare multiple replicates for each condition and time point.
-
Incubation: Incubate the samples at a controlled, and potentially elevated, temperature (e.g., 40-60°C) to accelerate degradation.[4] Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing). Analyze the samples using a validated, stability-indicating HPLC method capable of separating the parent compound from any degradation products.[5]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. Plot the percentage remaining against time for each pH condition to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Stability Data for this compound at an Elevated Temperature
| Time (hours) | % Remaining (Acidic pH) | % Remaining (Neutral pH) | % Remaining (Basic pH) |
| 0 | 100 | 100 | 100 |
| 2 | 98.2 | 99.7 | 94.5 |
| 4 | 96.5 | 99.4 | 89.1 |
| 8 | 93.1 | 98.9 | 79.8 |
| 24 | 85.4 | 97.0 | 60.2 |
Visualizations
Caption: A streamlined workflow for assessing the pH-dependent stability of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. This compound | 145255-19-2 [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uregina.ca [uregina.ca]
Technical Support Center: Synthesis and Purification of 5-Aminopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridine-2-carboxamide. Below, you will find detailed information on impurity removal, purification protocols, and analytical methods to ensure the desired purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. Two common routes are the hydrolysis of 3-amino-6-cyanopyridine and the amidation of 5-aminopyridine-2-carboxylic acid.
-
From 3-amino-6-cyanopyridine:
-
Unreacted 3-amino-6-cyanopyridine: Incomplete hydrolysis can lead to the presence of the starting material in your crude product.
-
5-Aminopyridine-2-carboxylic acid: This is the intermediate formed during the hydrolysis of the nitrile. If the subsequent amidation is incomplete, this carboxylic acid will be a major impurity.
-
-
From 5-aminopyridine-2-carboxylic acid:
-
Unreacted 5-aminopyridine-2-carboxylic acid: Incomplete amidation will result in the starting material being present as an impurity.[1]
-
Coupling agent byproducts: Depending on the coupling agent used (e.g., HATU, CDI), byproducts such as ureas or other activated species can contaminate the product.
-
Side-reaction products: At elevated temperatures, decarboxylation of the starting carboxylic acid can occur, leading to the formation of 3-aminopyridine.
-
Q2: My crude this compound has a persistent color. How can I decolorize it?
A2: Colored impurities are common in amine-containing compounds due to oxidation or side reactions. Here are a few approaches:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is an effective method for separating colored impurities. A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.[2]
-
Washing: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble (e.g., cold diethyl ether or hexane) can sometimes remove color.[2]
Q3: I am struggling with low yield after purification. What are the likely causes and how can I mitigate them?
A3: Low yields can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: Ensure your reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider optimizing conditions such as temperature, reaction time, or reagent stoichiometry.
-
Product Loss During Work-up: this compound has some aqueous solubility. During aqueous work-up, ensure the pH is adjusted to minimize the solubility of your product before extraction. Multiple extractions with an organic solvent will improve recovery.
-
Poor Crystallization Recovery: If you are using recrystallization for purification, ensure you are using a minimal amount of hot solvent to dissolve your product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling. Cooling the solution slowly and then in an ice bath can maximize crystal formation.
-
Product Adherence to Stationary Phase in Chromatography: Due to the presence of amino and amide groups, your product can show strong interaction with silica gel, leading to poor recovery. Using a more polar eluent system or switching to a different stationary phase (e.g., alumina) might be necessary.[2]
Troubleshooting Guides
Problem 1: Presence of Starting Material in the Final Product
Scenario: HPLC analysis of your purified this compound shows a peak corresponding to either 3-amino-6-cyanopyridine or 5-aminopyridine-2-carboxylic acid.
Troubleshooting Steps:
-
Reaction Monitoring: Re-evaluate your reaction monitoring procedure. Ensure that the reaction has proceeded to completion before initiating the work-up.
-
Optimize Reaction Conditions:
-
Time and Temperature: The reaction may require a longer duration or a higher temperature for full conversion.
-
Reagent Stoichiometry: Ensure that the reagents are used in the correct molar ratios. For amidation reactions, using a slight excess of the amine or activating agent might be beneficial.
-
-
Purification Strategy:
-
Recrystallization: Choose a solvent system where the solubility of the starting material is significantly different from your product. This might require screening various solvents.
-
Column Chromatography: This is a very effective method for separating starting materials from the product. A gradient elution might be necessary to achieve good separation.
-
Problem 2: Difficulty in Inducing Crystallization
Scenario: After dissolving the crude product for recrystallization, no crystals form upon cooling.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. Good starting points for aminopyridine derivatives include ethanol, water, or mixtures like ethanol/water or acetone/hexane.[2]
-
Induce Nucleation:
-
Increase Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution to increase the concentration of the product.[2]
-
Reduce Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease solubility.
-
-
Purity Check: A high level of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.[2]
Data Presentation
The following table summarizes hypothetical data for the purification of this compound, illustrating the expected improvement in purity with different techniques.
| Purification Method | Starting Purity (Crude) | Final Purity | Yield |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 85% | >99% | 60% |
| Recrystallization followed by Column Chromatography | 85% | >99.5% | 45% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold. A mixture of solvents, such as ethanol and water, is often effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Start with a less polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane/methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like methanol or acetonitrile is a good starting point.[3] An isocratic or gradient elution can be developed depending on the impurity profile.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Detection: UV detection at a wavelength where the compound and its potential impurities have good absorbance (e.g., 254 nm) is typically used.[3]
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Common synthetic routes to this compound and potential impurities.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: 5-Aminopyridine-2-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the hydrolysis of 3-amino-6-cyanopyridine. This reaction is typically carried out using hydrogen peroxide in the presence of a base like sodium hydroxide and a solvent such as methanol.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C.
Q3: What are some common solvents for the recrystallization of aminopyridine derivatives?
A3: General solvent systems for the recrystallization of aminopyridine derivatives include ethanol, benzene, and solvent mixtures such as hexane/acetone or hexane/ethyl acetate. The optimal solvent system should be determined empirically.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Hydrolysis of the Nitrile | The hydrolysis of the nitrile group to the amide can sometimes be sluggish. Ensure that the reaction is stirred vigorously and monitored closely by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction stalls, a slight increase in temperature or the addition of more hydrogen peroxide and base may be necessary.[1] |
| Degradation of Starting Material or Product | Aminopyridines can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected. |
| Suboptimal Reagent Concentration | The concentrations of hydrogen peroxide and sodium hydroxide are critical. Prepare fresh solutions of these reagents and ensure their concentrations are accurate. An excess of base can sometimes lead to unwanted side reactions. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities & Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted 3-amino-6-cyanopyridine | Can be detected by TLC or 1H NMR (presence of a distinct nitrile peak in the IR spectrum). | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. |
| 5-Aminopyridine-2-carboxylic acid | This can form due to over-hydrolysis of the amide. It can be identified by its different Rf value on TLC and distinct peaks in the 1H NMR spectrum. | Can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate to form the water-soluble carboxylate salt. Subsequent recrystallization of the solid should yield the pure amide. |
| Colored Impurities | Often arise from side reactions or degradation. | Treatment of a solution of the crude product with activated carbon followed by hot filtration can remove some colored impurities. Column chromatography may also be effective. |
Experimental Protocols
Synthesis of this compound from 3-amino-6-cyanopyridine
Materials:
-
3-amino-6-cyanopyridine
-
30% Hydrogen Peroxide (H2O2)
-
3 N Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
In a reaction vessel, prepare a mixed solution of 30% H2O2 (1 mL), 3 N NaOH (3 mL), and MeOH (2.5 mL).
-
To this solution, add 3-amino-6-cyanopyridine (450 mg, 3.78 mmol) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 45 minutes.
-
Monitor the reaction progress by TLC to confirm the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Filter the resulting solid product, wash with deionized water, and dry to obtain this compound.[1]
Expected Yield: Approximately 92%.[1]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 3-amino-6-cyanopyridine |
| Reagents | 30% H2O2, 3 N NaOH |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 45 minutes |
| Reported Yield | 92%[1] |
Table 2: 1H NMR and 13C NMR Data for Structurally Similar Compounds
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| 5-Aminopyridine-2-carboxylic Acid | Data not fully available in search results. | Data not fully available in search results. |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 8.08–8.03 (m, 2H), 7.97 (s, 1H), 7.50–7.42 (m, 3H), 6.98 (s, 1H), 4.36 (q, J = 7.2 Hz, 2H), 4.30 (q, J = 7.1 Hz, 2H), 1.57 (s, 9H), 1.38 (t, J = 7.2 Hz, 3H), 1.34 (t, J = 7.2 Hz, 3H) | 169.05, 167.06, 159.24, 157.85, 145.95, 138.51, 130.00, 128.76, 127.36, 105.81, 101.13, 61.82, 61.42, 51.85, 29.31, 14.27, 14.14 |
Signaling Pathway and Experimental Workflows
MAPKAP-K2 Signaling Pathway
This compound and its analogs are of interest as potential inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK2). MK2 is a downstream substrate of the p38 MAPK signaling pathway, which is involved in inflammatory responses. Inhibition of MK2 is a therapeutic strategy for inflammatory diseases.
Caption: MAPKAP-K2 signaling pathway and the point of inhibition by this compound analogs.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 5-Aminopyridine-2-carboxamide by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 5-Aminopyridine-2-carboxamide via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The compound may be too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- If the compound is still too soluble, consider using a solvent in which it is less soluble or a mixed-solvent system. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated. | - Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.- Consider using a lower-boiling point solvent. |
| Poor Recovery of the Compound | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
| Colored Impurities in the Final Product | The impurities were not effectively removed during the recrystallization process. | - If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.- A second recrystallization may be necessary to achieve the desired purity. |
| Crystals Form Too Quickly | The solution was cooled too rapidly, which can trap impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Due to the presence of both an amide and a pyridine ring, finding a single perfect solvent can be challenging. Based on the functional groups, the following solvents should be considered for initial small-scale screening:
| Solvent | Polarity | Comments |
| Ethanol | Polar | A good starting point for many amides. |
| Methanol | Polar | Similar to ethanol but with a lower boiling point. |
| Acetonitrile | Polar | Can be an effective solvent for amides. |
| Ethyl Acetate | Medium | A less polar option to consider if solubility in alcohols is too high at room temperature. |
| Water | Very Polar | Likely a poor solvent on its own but can be an excellent co-solvent (anti-solvent) with alcohols like ethanol or methanol to decrease the solubility of the compound at lower temperatures. |
It is crucial to perform small-scale solubility tests with your specific batch of this compound to determine the optimal solvent or solvent mixture.
Q2: How do I perform a small-scale solvent screening test?
A2: To perform a solvent screening test:
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into several different test tubes.
-
Add a few drops of a different candidate solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and add the solvent dropwise until the solid dissolves.
-
Allow the test tube to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The best solvent will dissolve the compound when hot and form a good yield of crystals when cold.
Q3: My compound is not dissolving in any single solvent I've tried.
A3: If a single solvent is not effective, a mixed-solvent system is a good alternative. A common approach is to dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is much less soluble) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, a mixture of ethanol and water is a logical system to try.
Q4: How can I improve the purity of my final product?
A4: To improve purity:
-
Ensure slow cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities.
-
If colored impurities are present, use a small amount of activated charcoal.
-
Perform a second recrystallization if the initial purity is not satisfactory.
-
Ensure that all equipment is clean to avoid introducing new impurities.
Q5: What is a typical expected yield for recrystallization?
A5: A typical yield for a single recrystallization is in the range of 70-90%. However, this can vary significantly depending on the initial purity of the compound and the chosen solvent system. Some loss of product is inevitable as some will remain dissolved in the cold solvent (mother liquor).
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general procedure that should be optimized based on the results of your small-scale solvent screening.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
Further purity analysis can be performed using techniques such as HPLC or NMR.
-
Visualizations
Below are diagrams illustrating the key workflows and decision-making processes in the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: 5-Aminopyridine-2-carboxamide Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving 5-Aminopyridine-2-carboxamide. This guide provides detailed troubleshooting advice and protocols for using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track your reaction's progress.
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or LC-MS, is better for monitoring my reaction?
A1: Both techniques are valuable, and the best choice depends on your specific needs.
-
TLC is a rapid, inexpensive, and straightforward method ideal for quick qualitative checks of reaction progress. It's excellent for visualizing the disappearance of starting material and the appearance of products in real-time.
-
LC-MS provides more detailed, quantitative information. It is highly sensitive and specific, allowing you to confirm the molecular weight of your product(s), identify byproducts, and assess purity with greater accuracy. It is particularly useful when TLC separation is difficult or when you need to detect trace-level components.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound (C₆H₇N₃O) is 137.14 g/mol . This information is critical for LC-MS analysis.
Q3: My reaction is performed in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC analysis?
A3: High-boiling point solvents can cause significant streaking on a TLC plate, obscuring the spots of your compounds. To resolve this, after spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for several minutes to evaporate the solvent before developing the plate.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a powerful technique for monitoring chemical reactions by separating components of a mixture based on polarity. For aminopyridine derivatives, it allows for a quick visual assessment of the consumption of reactants and the formation of products.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent. Using a capillary tube, spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture spotted on the same point) on the baseline.
-
Chamber Preparation: Pour a small amount of the chosen solvent system (mobile phase) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Development: Place the spotted TLC plate into the chamber and close it. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not UV-active, use a chemical stain like potassium permanganate. Circle the visible spots with a pencil.
-
Interpretation: Compare the spots. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared. The product spot(s) should be clearly visible. The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the starting material.
DOT Script for TLC Workflow
Caption: Workflow for reaction monitoring using TLC.
Troubleshooting TLC
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated.Compound is highly acidic or basic and is interacting with the silica gel. | Dilute the sample before spotting.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds, ~0.1-1%) to the mobile phase. |
| Spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| No spots are visible under UV light | The compounds are not UV-active. | Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing many functional groups, including amines, which will appear as yellow/brown spots on a purple background. |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try solvents with different properties (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). |
Data Presentation: TLC Solvent Systems
Choosing the right solvent system (mobile phase) is crucial for good separation. Since this compound contains a basic amine group, additives may be necessary.
| Compound Polarity | Recommended Starting Solvent System | Notes |
| General / Moderate Polarity | 1:1 Ethyl Acetate / Hexane | A good starting point for many organic compounds. Adjust ratio to change polarity. |
| Polar Compounds | 5-10% Methanol in Dichloromethane (DCM) | Increase methanol percentage for higher polarity. |
| Basic Compounds (like Aminopyridines) | 5% Methanol in DCM + 0.5% Triethylamine (Et₃N) | The addition of a base like triethylamine can prevent streaking and improve the spot shape of amines by neutralizing the acidic silica gel. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing highly specific data about the components of your reaction mixture.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Take a small aliquot from your reaction mixture. Dilute it significantly (e.g., 1,000 to 10,000-fold) with a suitable solvent, typically the mobile phase (e.g., a mixture of acetonitrile and water).
-
LC Method Setup:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B), both containing a small amount of an additive like 0.1% formic acid, is typical. The formic acid helps to protonate basic analytes for better ionization.
-
Flow Rate: Set a flow rate appropriate for your column dimensions (e.g., 0.2-0.5 mL/min).
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute compounds of increasing non-polarity.
-
-
MS Method Setup:
-
Ionization Mode: Use Electrospray Ionization (ESI) in Positive mode (ESI+), as the amine and pyridine nitrogens are readily protonated.
-
Data Acquisition: Set the mass spectrometer to scan a relevant m/z (mass-to-charge ratio) range. To begin, a wide range (e.g., m/z 100-500) is useful.
-
Analysis: Monitor for the expected m/z of the protonated starting material ([M+H]⁺) and the expected protonated product(s). For this compound, this would be m/z 138.1.
-
-
Injection and Analysis: Inject the prepared sample. Analyze the resulting chromatogram and mass spectra to identify peaks corresponding to your starting material and product(s) based on their retention times and m/z values.
DOT Script for LC-MS Workflow
Caption: Workflow for reaction monitoring using LC-MS.
Troubleshooting LC-MS
| Problem | Possible Cause(s) | Solution(s) |
| No signal or very weak signal for the analyte | Incorrect MS polarity (should be ESI+).Ion source is dirty.Sample concentration is too low.Poor ionization due to mobile phase. | Ensure MS is in positive ion mode.Clean the ion source.Prepare a more concentrated sample for injection.Ensure a volatile additive like 0.1% formic acid is in the mobile phase to aid protonation. |
| High background noise or many contaminant peaks | Contaminated solvents or additives.Sample carryover from a previous injection.Bleed from the LC column. | Use high-purity, LC-MS grade solvents and fresh mobile phases.Run a blank injection (just solvent) to check for carryover and clean the injection system if necessary.Condition the column or replace it if it is old. |
| Peak tailing or poor peak shape | Secondary interactions between the basic analyte and residual silanols on the silica-based column. | Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with formic acid) to keep the silanol groups protonated and reduce interaction. |
| Retention time is shifting between injections | Inadequate column equilibration time between runs.Inconsistent mobile phase composition.Column temperature fluctuations. | Increase the column equilibration time in your LC method.Prepare fresh mobile phase.Ensure the column oven is maintaining a stable temperature. |
| Ion Suppression | Co-eluting matrix components from the reaction mixture are interfering with the ionization of the analyte. | Improve sample cleanup before injection.Modify the LC gradient to better separate the analyte from interfering components. |
Data Presentation: Key Mass-to-Charge Ratios (m/z)
When using ESI in positive mode, you will primarily be looking for the protonated molecule, [M+H]⁺.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₆H₇N₃O | 137.14 | 138.1 |
| Example Product: N-alkylation on 5-amino group (e.g., with Benzyl bromide) | C₁₃H₁₃N₃O | 227.26 | 228.2 |
| Example Product: Amide coupling on 5-amino group (e.g., with Acetic Anhydride) | C₈H₉N₃O₂ | 179.18 | 180.2 |
Note: The example products are hypothetical and serve to illustrate how to calculate the expected m/z for potential products.
Logical Troubleshooting Workflow
If your reaction monitoring is not providing clear results, this workflow can help you diagnose the issue.
DOT Script for Troubleshooting Logic
Caption: A decision tree for troubleshooting reaction monitoring issues.
Preventing degradation of 5-Aminopyridine-2-carboxamide during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 5-Aminopyridine-2-carboxamide during storage and experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, the primary factors contributing to its degradation are exposure to light, oxidizing agents, non-neutral pH conditions, and elevated temperatures. The aminopyridine ring and the carboxamide functional group are susceptible to various reactions under these stress conditions.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential thermal degradation. |
| Light | In a dark place (e.g., amber vial) | Protects against photodegradation, which can affect the pyridine ring. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Prevents oxidative degradation of the electron-rich aminopyridine ring. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the carboxamide group. |
Q3: I observe a change in the color of my this compound solid. What could be the cause?
A3: A change in the color of the solid, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation from prolonged exposure to air or photodegradation from exposure to light. It is recommended to use a fresh, properly stored sample for your experiments to ensure accurate results.
Q4: My experimental results are inconsistent when using solutions of this compound. What could be the issue?
A4: Inconsistent results can arise from the degradation of this compound in solution. The stability of the compound in solution is highly dependent on the pH, solvent, and storage conditions. For instance, the amide bond is susceptible to hydrolysis under acidic or basic conditions. To mitigate this, prepare fresh solutions before use and buffer them to a neutral pH (around 7.0) if compatible with your experimental setup. Store stock solutions at 2-8°C for short-term use and frozen at -20°C or below for longer periods, minimizing freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of potency or activity in biological assays | Degradation of the active pharmaceutical ingredient (API). | Re-evaluate storage conditions of both the solid compound and prepared solutions. Prepare fresh solutions for each experiment. |
| Precipitation in prepared solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, analyze the precipitate and the supernatant separately. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation pathways and products, and for developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Hypothesized Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Catalyst Selection for 5-Aminopyridine-2-carboxamide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 5-Aminopyridine-2-carboxamide. It addresses common issues through troubleshooting guides and frequently asked questions, facilitating a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic pathways for the synthesis of this compound:
-
Direct catalytic amidation of 5-Aminopyridine-2-carboxylic acid. This route is atom-economical as the only byproduct is water.[1]
-
Hydrolysis of 5-Aminopyridine-2-carbonitrile . This can be achieved under various catalytic or mediated conditions.
Q2: Which factors should I consider when selecting a catalyst for the direct amidation of 5-Aminopyridine-2-carboxylic acid?
A2: Catalyst selection for direct amidation depends on several factors including substrate tolerance, reaction conditions (temperature, solvent), and catalyst loading. For a substrate like 5-Aminopyridine-2-carboxylic acid, potential coordination of the pyridine nitrogen or the amino group to the catalyst metal center is a key consideration that can influence catalyst activity.
Q3: Are there established catalytic methods for the hydrolysis of 5-Aminopyridine-2-carbonitrile?
A3: Yes, there are several methods. A highly efficient and straightforward method involves the use of hydrogen peroxide in the presence of sodium hydroxide.[2] Additionally, enzymatic hydrolysis using nitrile hydratase is a very effective and selective method.[3] Transition metal catalysts, such as the Ghaffar-Parkins catalyst (a platinum-based complex), are also known for their high activity and chemoselectivity in hydrating nitriles to primary amides under mild conditions.[4]
Q4: My direct amidation reaction is showing low conversion. What are the possible causes?
A4: Low conversion in direct amidation can be due to several factors:
-
Catalyst deactivation: The catalyst may be inhibited by the product (amide) or by coordination with the starting material's amino or pyridine groups.
-
Formation of unreactive salts: The carboxylic acid and amine can form a stable ammonium carboxylate salt, which is less reactive.[5]
-
Insufficient water removal: The water produced during the reaction can lead to an unfavorable equilibrium or catalyst decomposition.
-
Sub-optimal reaction temperature: Direct amidations often require elevated temperatures to proceed efficiently.[5]
Q5: During the hydrolysis of 5-Aminopyridine-2-carbonitrile, I am observing the formation of 5-Aminopyridine-2-carboxylic acid as a byproduct. How can I prevent this?
A5: Formation of the carboxylic acid is due to over-hydrolysis of the desired amide. To minimize this:
-
Carefully control reaction time and temperature: Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Choose a selective catalyst: Enzymatic methods using nitrile hydratase are highly selective for the formation of the amide. The Ghaffar-Parkins catalyst is also known for its chemoselectivity.[3][4]
-
Adjust stoichiometry of reagents: In the case of peroxide-mediated hydrolysis, using the specified amounts of reagents is crucial for selectivity.
Catalyst Selection and Comparison
Direct Amidation of 5-Aminopyridine-2-carboxylic Acid
While a specific, optimized catalytic protocol for the direct amidation of 5-Aminopyridine-2-carboxylic acid is not extensively documented, several classes of catalysts are employed for direct amidation reactions and can be considered for this synthesis.
| Catalyst Class | Examples | Typical Conditions | Advantages | Potential Challenges for this compound |
| Boron-based | Boronic acids (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid), Pyridine-borane complexes | Toluene, 65-110°C, often with molecular sieves for water removal.[6][7] | Generally good functional group tolerance, relatively mild conditions. | Potential for interaction with the pyridine nitrogen. |
| Zirconium-based | ZrCl₄, ZrCp₂Cl₂ | Toluene, elevated temperatures.[8] | Effective for a range of substrates. | Lewis acidic nature may lead to complexation with the substrate. |
| Niobium-based | Nb₂O₅ (heterogeneous) | Refluxing toluene or xylene.[5][9] | Reusable catalyst, applicable to a wide range of substrates.[9] | High temperatures required, potential for catalyst poisoning. |
| Silicon-based | Triarylsilanols | Elevated temperatures. | Homogeneous catalysis, mechanism is being studied.[10] | Product inhibition can be an issue.[10] |
Hydrolysis of 5-Aminopyridine-2-carbonitrile
This route offers a well-established, high-yield synthesis of this compound.
| Catalyst/Reagent System | Key Reagents | Typical Conditions | Yield | Advantages | Potential Challenges |
| Base-mediated Peroxide Hydrolysis | 30% H₂O₂, 3 N NaOH, MeOH | Room temperature, 45 minutes | 92%[2] | High yield, mild conditions, rapid reaction. | Handling of peroxide, potential for over-hydrolysis if not controlled. |
| Enzymatic Hydrolysis | Nitrile hydratase (e.g., from Rhodococcus rhodochrous) | Neutral pH, aqueous medium | High conversion (often 100%)[3] | Excellent chemoselectivity, environmentally friendly. | Enzyme availability and cost, optimization of biological conditions. |
| Platinum-based Catalyst | Ghaffar-Parkins Catalyst | Mild conditions | High activity reported for other nitriles.[4] | High chemoselectivity, tolerance of sensitive functional groups.[4] | Catalyst cost and availability. |
| Manganese-based Catalyst | Manganese dioxide (MnO₂) | Heated in the presence of water.[11] | Applicable to a range of nitriles.[11] | Heterogeneous catalyst, potentially reusable.[11] | Requires elevated temperatures, may not be as selective as other methods. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis[2]
Materials:
-
5-Amino-2-cyanopyridine (3-amino-6-cyanopyridine)
-
30% Hydrogen peroxide (H₂O₂)
-
3 N Sodium hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a mixed solution of 30% H₂O₂ (1 mL), 3 N NaOH (3 mL), and MeOH (2.5 mL).
-
To this solution, add 5-Amino-2-cyanopyridine (450 mg, 3.78 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water.
-
Filter the mixture to collect the solid product.
-
Wash the solid with deionized water and dry to obtain this compound. (Expected yield: ~480 mg, 92%).
Troubleshooting Guides
Issue 1: Low or No Product Formation in Direct Amidation
Caption: Troubleshooting workflow for low yield in direct amidation.
Issue 2: Byproduct Formation in Nitrile Hydrolysis
Caption: Troubleshooting guide for byproduct formation in nitrile hydrolysis.
Synthetic Pathway Overview
Caption: Primary synthetic routes to this compound.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. This compound | 145255-19-2 [amp.chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. orgsyn.org [orgsyn.org]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 11. US3366639A - Synthesis of amides from nitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 5-Aminopyridine-2-carboxamide and 3-Aminopyridine-2-carboxamide in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. The aminopyridine-2-carboxamide scaffold is a privileged motif, offering a versatile platform for the development of novel therapeutics and functional materials. The constitutional isomers, 5-Aminopyridine-2-carboxamide and 3-Aminopyridine-2-carboxamide, while structurally similar, exhibit distinct synthetic accessibility and divergent applications, underscoring the profound impact of substituent placement on molecular properties and function.
This guide provides an objective comparison of these two isomers, focusing on their synthesis, experimental data, and established applications to inform rational compound design and selection in research and development.
Physicochemical Properties: A Comparative Overview
A fundamental comparison of the physicochemical properties of this compound and 3-Aminopyridine-2-carboxamide reveals subtle but potentially impactful differences for drug development and material science applications. These properties, summarized in the table below, can influence solubility, membrane permeability, and intermolecular interactions.
| Property | This compound | 3-Aminopyridine-2-carboxamide |
| Molecular Formula | C₆H₇N₃O | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol |
| CAS Number | 145255-19-2 | 50608-99-6 |
| Appearance | Solid | Solid |
| Melting Point | Not widely reported | Not widely reported |
| pKa (predicted) | 4.5 (most basic) | 3.8 (most basic) |
| LogP (predicted) | -0.4 | -0.1 |
Synthesis and Experimental Protocols
The synthetic routes to this compound and 3-Aminopyridine-2-carboxamide, while both starting from their respective aminopyridine-2-carboxylic acid precursors, can employ different strategies and may result in varying yields and purities.
Synthesis of 3-Aminopyridine-2-carboxamide
The synthesis of 3-Aminopyridine-2-carboxamide is well-documented, with common methods proceeding from 3-aminopyridine-2-carboxylic acid. Two effective procedures are highlighted below.
Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxylic Acid
A common precursor, 3-aminopyridine-2-carboxylic acid, can be synthesized from 3-nitropyridine-2-carboxylic acid via catalytic hydrogenation.
-
Dissolution: Dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.
-
Inerting: Purge the reaction vessel with nitrogen gas.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and stir the mixture at room temperature for 48-50 hours.
-
Work-up: Upon reaction completion, adjust the pH to weakly acidic with 1N HCl. Filter the mixture and concentrate the filtrate to yield 3-aminopyridine-2-carboxylic acid.
Experimental Protocol: Amidation of 3-Aminopyridine-2-carboxylic Acid
-
Procedure A: Via Methyl Ester Intermediate
-
Esterification: To a solution of 3-aminopyridine-2-carboxylic acid in methanol, add concentrated sulfuric acid and stir for 48 hours at room temperature to form the methyl ester.
-
Aminolysis: The isolated methyl ester is then subjected to aminolysis with ammonia (e.g., methanolic ammonia) under microwave irradiation to yield 3-aminopyridine-2-carboxamide.
-
-
Procedure B: Direct Amidation using a Coupling Agent
-
Activation: Dissolve 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 2 hours to form the activated acyl-imidazole intermediate.
-
Ammonolysis: Introduce a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base, or bubbling ammonia gas) to the reaction mixture.
-
Reaction: Heat the mixture, for example, using microwave irradiation at 120°C for 30 minutes.
-
Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain 3-aminopyridine-2-carboxamide.
-
Synthesis of this compound
The synthesis of this compound can also be achieved from its corresponding carboxylic acid. A general and effective method involves the use of peptide coupling agents.
Experimental Protocol: Synthesis of 5-Aminopyridine-2-carboxylic Acid
The precursor, 5-aminopyridine-2-carboxylic acid, can be prepared through various routes, including the multi-step synthesis from 2-hydroxy-5-nitropyridine. This involves bromination, cyanation to form 2-cyano-5-nitropyridine, followed by reduction of the nitro group to yield 5-amino-2-cyanopyridine. The nitrile is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Amidation of 5-Aminopyridine-2-carboxylic Acid
-
General Procedure using Coupling Agents:
-
Activation: To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Amine Addition: Add a source of ammonia, typically an ammonium salt like ammonium chloride (1.5 eq), along with a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Comparative Synthesis Data
| Parameter | This compound Synthesis | 3-Aminopyridine-2-carboxamide Synthesis (Procedure B) |
| Starting Material | 5-Aminopyridine-2-carboxylic acid | 3-Aminopyridine-2-carboxylic acid |
| Key Reagents | EDC, HOBt, NH₄Cl, DIPEA | CDI |
| Solvent | DMF or DCM | DMSO |
| Reaction Conditions | Room temperature, 12-24 h | Microwave, 120°C, 30 min |
| Typical Yield | Good to excellent (specific data not widely reported) | Good to excellent (specific data not widely reported for the parent amide) |
| Work-up | Aqueous work-up and extraction | Precipitation in water |
| Purification | Column chromatography | Filtration and washing |
Applications and Performance Comparison
The distinct substitution patterns of this compound and 3-Aminopyridine-2-carboxamide direct their utility in different areas of chemical and biological research.
This compound: A Key Building Block for Kinase Inhibitors and Materials
This compound is a recognized synthetic building block, notably in the development of kinase inhibitors.[1] It serves as a crucial intermediate in the synthesis of carboline analogs that are potent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2).[1] MAPKAP-K2 is a key enzyme in the inflammatory response signaling cascade, making its inhibitors promising therapeutic agents for inflammatory diseases.
In the realm of materials science, the precursor, 5-aminopyridine-2-carboxylic acid, is utilized as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting luminescent and magnetic properties with potential applications in sensors and data storage.
3-Aminopyridine-2-carboxamide: An Intermediate for Neurological and Antimicrobial Agents
3-Aminopyridine-2-carboxamide and its derivatives are primarily explored in the pharmaceutical sector. This isomer is a key intermediate in the synthesis of compounds targeting neurological disorders. Its structural features are amenable to modifications that can influence neurotransmitter systems. Furthermore, derivatives of the closely related 3-aminopyrazine-2-carboxamide have been extensively studied for their antimicrobial properties, including antimycobacterial, antibacterial, and antifungal activities.
Visualization of a Key Signaling Pathway and Synthetic Workflow
To further illustrate the context of these compounds, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and a general synthetic workflow.
References
Comparative Analysis of 5-Aminopyridine-2-carboxamide Analogs as Kinase Inhibitors
A guide for researchers and drug development professionals on the biological activity, structure-activity relationships, and experimental evaluation of 5-Aminopyridine-2-carboxamide analogs, with a focus on their role as inhibitors of c-Jun N-terminal Kinase (JNK) and Inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-2).
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the development of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in intracellular signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, making kinase inhibitors a significant class of therapeutic agents. This guide provides a comparative analysis of the biological activity of this compound analogs, with a primary focus on their inhibitory effects on JNK and IKK-2, two key kinases in inflammatory and stress-response pathways.
Biological Activity and Structure-Activity Relationship (SAR)
Analogs of this compound have been investigated as inhibitors of several kinases, including c-Jun N-terminal Kinases (JNKs) and the IκB kinase (IKK) complex, particularly IKK-2 (also known as IKKβ). The core structure, consisting of a pyridine ring with an amino group at the 5-position and a carboxamide group at the 2-position, provides a versatile platform for structural modifications to achieve desired potency and selectivity.
JNK Inhibition
The c-Jun N-terminal kinases are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses and inflammatory cytokines.[1] The JNK signaling pathway is involved in regulating cellular processes such as apoptosis and inflammation.[1] Studies on aminopyridine carboxamides have identified them as potent inhibitors of JNKs.[2] Quantitative structure-activity relationship (QSAR) studies on a series of aminopyridine carboxamide inhibitors of JNK-2 have suggested that factors such as dipole moment, lipophilicity (logP), and molecular shape play a significant role in their inhibitory activity.
IKK-2 Inhibition
The IKK complex is a central regulator of the NF-κB signaling pathway, which is a critical mediator of inflammatory and immune responses.[5] IKK-2 is the key catalytic subunit of this complex, and its inhibition is a major therapeutic target for inflammatory diseases. While specific data for a series of this compound analogs is limited, related aminopyridine derivatives have been explored as IKK-2 inhibitors.
Data Presentation
Due to the limited availability of directly comparable public data for a series of this compound analogs, a detailed quantitative comparison table cannot be provided at this time. Research in this specific chemical space often occurs within proprietary drug discovery programs, with detailed structure-activity relationships not always published.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays to determine the inhibitory activity of compounds against JNK and IKK-2. These protocols are based on commonly used methodologies in the field.
JNK Kinase Assay (General Protocol)
This protocol describes a method to measure the inhibitory activity of compounds against a specific JNK isoform using a recombinant substrate.
Materials:
-
Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate peptide (e.g., ATF2 or a fluorescently labeled c-Jun peptide)
-
ATP solution
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or reagents for radiometric or fluorescence detection)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the final desired concentrations.
-
Reaction Setup: To each well of the microplate, add the JNK enzyme, the substrate peptide, and the test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
IKK-2 Kinase Assay (General Protocol)
This protocol outlines a method to assess the inhibitory effect of compounds on IKK-2 activity.
Materials:
-
Recombinant human IKK-2 enzyme
-
Kinase Assay Buffer (similar to the JNK assay buffer, may require optimization)
-
Substrate (e.g., recombinant IκBα protein or a specific peptide substrate like IKKtide)
-
ATP solution
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate
-
Detection reagent
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in Kinase Assay Buffer.
-
Reaction Setup: In the wells of a microplate, combine the IKK-2 enzyme, the substrate, and the test compound.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined time.
-
Detection: Terminate the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Determine the percent inhibition and calculate the IC50 values for each compound as described for the JNK assay.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for JNK and IKK-2.
Conclusion
The this compound scaffold represents a promising starting point for the development of kinase inhibitors with therapeutic potential in a range of diseases. While publicly available, directly comparable quantitative data for a series of these specific analogs against JNK and IKK-2 is limited, the general principles of their mechanism of action and methods for their evaluation are well-established. Further research and publication of detailed structure-activity relationship studies will be invaluable for the scientific community to fully exploit the potential of this chemical class in drug discovery.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Synthesized 5-Aminopyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For novel 5-Aminopyridine-2-carboxamide derivatives, which hold potential in various therapeutic areas, unambiguous structural validation is paramount. This guide provides a comparative overview of key analytical techniques used to elucidate and confirm the structure of these molecules, complete with experimental data and detailed protocols.
Distinguishing Isomers and Impurities
A primary challenge in the synthesis of this compound is the potential for the formation of positional isomers, such as 3-Aminopyridine-2-carboxamide and 4-Aminopyridine-2-carboxamide, alongside other process-related impurities. Each analytical technique offers distinct advantages in differentiating these closely related structures.
Comparative Spectroscopic and Analytical Data
The following tables summarize the expected and reported data for this compound and its common isomers, providing a basis for comparison and identification.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | Pyridine H-3: ~6.9-7.1Pyridine H-4: ~7.9-8.1Pyridine H-6: ~8.2-8.4NH2: ~5.5-6.0 (broad s)CONH2: ~7.5-8.0 (two broad s) | C-2: ~165-168 (C=O)C-3: ~115-118C-4: ~140-143C-5: ~148-151C-6: ~145-148 |
| 3-Aminopyridine-2-carboxamide | Pyridine H-4: ~7.2-7.4Pyridine H-5: ~7.0-7.2Pyridine H-6: ~8.0-8.2NH2: ~5.0-5.5 (broad s)CONH2: ~7.4-7.9 (two broad s) | C-2: ~167-170 (C=O)C-3: ~155-158C-4: ~120-123C-5: ~118-121C-6: ~147-150 |
| 4-Aminopyridine-2-carboxamide | Pyridine H-3: ~6.5-6.7Pyridine H-5: ~7.9-8.1Pyridine H-6: ~8.3-8.5NH2: ~6.0-6.5 (broad s)CONH2: ~7.6-8.1 (two broad s) | C-2: ~166-169 (C=O)C-3: ~108-111C-4: ~158-161C-5: ~110-113C-6: ~150-153 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Compound | Mass Spectrometry (EI-MS) m/z | Infrared Spectroscopy (FTIR) cm-1 |
| This compound | Molecular Ion (M+): 137Key Fragments: 121 ([M-NH2]+), 93 ([M-CONH2]+) | ~3400-3200 (N-H stretching, amine & amide)~1670 (C=O stretching, amide I)~1600 (N-H bending, amine)~1550 (C=C, C=N stretching, pyridine ring) |
| 3-Aminopyridine-2-carboxamide | Molecular Ion (M+): 137Key Fragments: 121 ([M-NH2]+), 93 ([M-CONH2]+) | ~3450-3250 (N-H stretching, amine & amide)~1660 (C=O stretching, amide I)~1610 (N-H bending, amine)~1560 (C=C, C=N stretching, pyridine ring) |
| 4-Aminopyridine-2-carboxamide | Molecular Ion (M+): 137Key Fragments: 121 ([M-NH2]+), 93 ([M-CONH2]+) | ~3350-3150 (N-H stretching, amine & amide)~1680 (C=O stretching, amide I)~1620 (N-H bending, amine)~1570 (C=C, C=N stretching, pyridine ring) |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
Key Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence chemical shifts[1].
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly diagnostic for the substitution pattern on the pyridine ring. The broad singlets for the amine (NH2) and amide (CONH2) protons can be confirmed by D2O exchange.
-
13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the pyridine ring carbons are sensitive to the position of the amino group. The carbonyl carbon of the amide typically appears in the 165-170 ppm range[2].
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are recommended. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons.
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
-
Sample Preparation: For Electron Ionization (EI), a small amount of the solid or a concentrated solution is introduced into the instrument. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Analysis: In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern can be indicative of the structure. Common fragments for aminopyridine carboxamides include the loss of the amide group or the amino group. ESI-MS is a softer ionization technique that typically yields the protonated molecule [M+H]+, providing a clear determination of the molecular weight[1].
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal[3].
-
Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). The positions of the C-H and ring stretching vibrations can also provide clues about the pyridine substitution pattern[4].
4. Single Crystal X-ray Diffraction
-
Objective: To provide an unambiguous, three-dimensional structure of the molecule.
-
Sample Preparation: This technique requires a high-quality single crystal of the compound. Crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is crucial and often requires screening of various options[5].
-
Analysis: The diffraction pattern of X-rays passing through the single crystal is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides definitive proof of the molecular structure and connectivity.
Comparison of Techniques for Structural Validation
The following diagram illustrates the relationship and complementary nature of the different analytical techniques in the structural validation process.
Caption: The complementary roles of different analytical techniques in achieving a validated molecular structure.
Conclusion
The structural validation of synthesized this compound derivatives requires a multi-technique approach. While NMR spectroscopy is often the primary tool for determining the detailed structure and differentiating between isomers, Mass Spectrometry and FTIR provide essential confirmatory data regarding molecular weight and functional groups. For absolute and unambiguous structural proof, particularly for novel compounds, Single Crystal X-ray Diffraction remains the gold standard. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently ascertain the structure of their synthesized molecules, a critical step in advancing their research and development efforts.
References
Spectroscopic comparison of 5-Aminopyridine-2-carboxamide and its precursors
A Spectroscopic Comparison of 5-Aminopyridine-2-carboxamide and Its Precursors
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and structural integrity of this compound are paramount for its intended applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for the characterization and quality control of this compound and its precursors. This guide provides a comparative analysis of the spectroscopic data for this compound and two of its common precursors: 5-amino-2-cyanopyridine and 5-aminopyridine-2-carboxylic acid.
Synthetic Pathways
This compound can be synthesized from readily available starting materials through straightforward chemical transformations. The following diagram illustrates two common synthetic routes from its precursors.
Caption: Synthetic routes to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound is predicted based on the known spectral data of its precursors and related structures, as explicit experimental spectra are not widely available.
¹H NMR Spectroscopy Data
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| 5-Amino-2-cyanopyridine | ~7.0-7.2 | ~7.4-7.6 | ~8.2-8.4 | ~5.0-6.0 (br s, 2H, -NH₂) | DMSO-d₆ |
| 5-Aminopyridine-2-carboxylic acid | ~6.9-7.1 | ~7.3-7.5 | ~8.0-8.2 | ~5.0-6.0 (br s, 2H, -NH₂), ~12.0-13.0 (br s, 1H, -COOH) | DMSO-d₆ |
| This compound (Predicted) | ~7.1-7.3 | ~7.5-7.7 | ~8.3-8.5 | ~5.5-6.5 (br s, 2H, -NH₂), ~7.5 & ~8.0 (br s, 2H, -CONH₂) | DMSO-d₆ |
¹³C NMR Spectroscopy Data
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) | Solvent |
| 5-Amino-2-cyanopyridine | ~130-135 | ~115-120 | ~140-145 | ~145-150 | ~150-155 | ~118 (-CN) | DMSO-d₆ |
| 5-Aminopyridine-2-carboxylic acid | ~150-155 | ~112-117 | ~140-145 | ~148-153 | ~145-150 | ~165 (-COOH) | DMSO-d₆ |
| This compound (Predicted) | ~148-153 | ~114-119 | ~138-143 | ~150-155 | ~147-152 | ~168 (-CONH₂) | DMSO-d₆ |
FT-IR Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C, C=N Stretch (cm⁻¹) |
| 5-Amino-2-cyanopyridine | 3400-3200 | 2230-2210 | - | 1600-1400 |
| 5-Aminopyridine-2-carboxylic acid | 3400-3200 | - | 1710-1680 | 1600-1400 |
| This compound | 3400-3100 | - | 1680-1650 | 1600-1400 |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 5-Amino-2-cyanopyridine | C₆H₅N₃ | 119.12 | 120 | 92 (loss of HCN) |
| 5-Aminopyridine-2-carboxylic acid | C₆H₆N₂O₂ | 138.12 | 139 | 121 (loss of H₂O), 94 (loss of COOH) |
| This compound | C₆H₇N₃O | 137.14 | 138 | 121 (loss of NH₃), 93 (loss of CONH₂) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
Benchmarking 5-Aminopyridine-2-carboxamide-Based Inhibitors Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-aminopyridine-2-carboxamide scaffold has emerged as a promising framework for the development of inhibitors targeting key signaling pathways involved in cell proliferation and survival. This guide provides an objective comparison of a representative this compound-based inhibitor against a well-established clinical drug, focusing on Poly(ADP-ribose) Polymerase (PARP) inhibition, a critical process in DNA repair and cancer therapy.
Comparative Analysis of PARP Inhibitors
This section benchmarks a novel inhibitor derived from a similar pyridine-carboxamide scaffold, referred to here as Compound 19, against the FDA-approved PARP inhibitor, Olaparib. This comparison provides insights into the relative potency and selectivity of these compounds.
Data Presentation
| Compound | Target | IC50 (nM) | Cell Line / Assay Type | Reference |
| Compound 19 (Pyridine-2-carboxamide analogue) | HPK1 | 1.1 | Enzymatic Assay | [1] |
| Olaparib | PARP1 | 5 | Enzymatic Assay | [2] |
| Olaparib | PARP2 | 1 | Enzymatic Assay | [2] |
Note: The data for Compound 19 and Olaparib are from different studies and are presented here for comparative purposes. Direct head-to-head experimental results may vary.
Signaling Pathway Overview
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to mend the break. In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of PARP and other kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
PARP1/2 Enzymatic Assay Protocol
This protocol is adapted from methodologies used to evaluate novel PARP inhibitors and is suitable for comparing their potency against known standards like Olaparib.
-
Plate Coating: A 96-well plate is coated with histone (10 µg/ml) in an appropriate assay buffer and incubated overnight at 4°C.
-
Reaction Setup: After washing the plate, a reaction mixture is added to each well containing:
-
NAD+ (nicotinamide adenine dinucleotide)
-
Recombinant PARP1 or PARP2 enzyme
-
The test inhibitor (e.g., a this compound derivative) or a known inhibitor (e.g., Olaparib) at various concentrations.
-
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: The amount of poly(ADP-ribose) (PAR) product is determined using an appropriate detection method, such as an ELISA-based assay with an anti-PAR antibody.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values for each compound are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. The representative data presented in this guide highlight the potential for derivatives of this scaffold to exhibit potent inhibitory activity. Further direct comparative studies, including in vivo efficacy and toxicity profiling, are essential to fully elucidate the therapeutic potential of these novel compounds relative to established drugs like Olaparib. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.
References
Structure-Activity Relationship (SAR) of 5-Aminopyridine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their inhibitory potential against key therapeutic targets: Ribonucleotide Reductase (RR), c-Jun N-terminal Kinase (JNK), and I-kappa B Kinase 2 (IKK-2). The information is compiled from various studies to aid in the rational design of novel and potent inhibitors.
Ribonucleotide Reductase (RR) Inhibition
Derivatives of 5-aminopyridine-2-carboxaldehyde thiosemicarbazone, a closely related analog of the core scaffold, have been identified as potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. The SAR for this class of compounds highlights the critical role of the substituent at the 5-amino position.
Quantitative Data Summary: RR Inhibition
| Compound ID | R (Substitution at 5-amino position) | Ribonucleotide Reductase IC50 (µM) |
| 1 | -NH(CH3) (methylamino) | 1.3[[“]] |
| 2 | -NH(CH2CH3) (ethylamino) | 1.0[[“]] |
| 3 | -NH(CH2CH=CH2) (allylamino) | 1.4[[“]] |
Key SAR Insights for RR Inhibitors:
-
Small alkyl substitutions on the 5-amino group, such as methyl and ethyl, are well-tolerated and lead to potent inhibitory activity.
-
The ethylamino derivative (Compound 2) was found to be the most potent among the tested analogs, suggesting a favorable interaction within the enzyme's binding site.[[“]]
-
N-acetylation of the 5-amino group in 5-aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP) and its 4-methyl analog (5-AMP) did not significantly alter their inhibitory properties.[2] This contrasts with the 3-amino isomers where N-acetylation led to a 10-fold decrease in activity, indicating different binding modes or steric tolerances.[2]
c-Jun N-terminal Kinase (JNK) Inhibition
Aminopyridine carboxamide derivatives have been identified as potent inhibitors of JNK, a key signaling protein in inflammatory pathways and apoptosis.[3] While specific IC50 values for a systematic series of this compound derivatives are not detailed in the provided literature, QSAR studies on broader aminopyridine carboxamides offer valuable insights into the structural requirements for JNK-2 inhibition.
Key SAR Insights for JNK-2 Inhibitors:
-
Dipole Moment and logP: These physicochemical properties play a crucial role in the inhibitory activity.
-
Structural Features: The overall shape and flexibility of the molecule, as described by Kier ChiV2 and shape flexibility indices, are important for effective binding to the JNK-2 active site.
-
Binding Mode: Aminopyridine-based compounds are known to bind to the ATP site of JNK, forming crucial hinge interactions necessary for their inhibitory activity.[3]
The following table illustrates the key points of substitution on the this compound scaffold for the development of JNK inhibitors, based on general principles of kinase inhibitor design.
Illustrative SAR Table for JNK Inhibition
| Compound ID | R1 (at 5-amino position) | R2 (on carboxamide nitrogen) | R3 (other ring positions) | JNK IC50 (nM) |
| Hypothetical-1 | H | Aryl/Heteroaryl | H | Data not available |
| Hypothetical-2 | Alkyl | Aryl/Heteroaryl | H | Data not available |
| Hypothetical-3 | H | Substituted Aryl | Halogen | Data not available |
I-kappa B Kinase 2 (IKK-2) Inhibition
The IKK complex is central to the activation of the NF-κB signaling pathway, a critical regulator of inflammation. Aminopyridinecarboxamide-based compounds have been synthesized and evaluated as inhibitors of IKK-2.
Key SAR Insights for IKK-2 Inhibitors:
-
Core Structure: The 2-amino-5-chloropyridine-4-carboxamide scaffold has been identified as a particularly potent core for IKK-2 inhibitors, demonstrating improved cellular activity.
-
Substitutions: The nature of the substituents on the aminopyridine core and the carboxamide nitrogen are critical for potency and selectivity.
Illustrative SAR Table for IKK-2 Inhibition
| Compound ID | Core Scaffold | R (on carboxamide nitrogen) | IKK-2 IC50 (µM) |
| Hypothetical-A | This compound | Phenyl | Data not available |
| Hypothetical-B | 2-amino-5-chloropyridine-4-carboxamide | Substituted Phenyl | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key assays mentioned.
Ribonucleotide Reductase (RR) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of a ribonucleotide (e.g., CDP) to a deoxyribonucleotide (dCDP).
-
Reaction Mixture Preparation: A typical assay mixture contains buffer (e.g., HEPES), a magnesium salt (e.g., MgSO4), EDTA, the R1 and R2 subunits of the enzyme, a radiolabeled substrate (e.g., [3H]-CDP), an allosteric effector (e.g., ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).
-
Inhibitor Addition: The test compounds (this compound derivatives) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the enzyme subunits or the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
Product Separation and Quantification: The deoxyribonucleotide product is separated from the ribonucleotide substrate, often using an enzymatic or chromatographic method. The amount of radiolabeled deoxyribonucleotide is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
JNK Kinase Inhibition Assay
This assay determines the inhibitory effect of compounds on the kinase activity of JNK.
-
Enzyme and Substrate Preparation: Recombinant JNK enzyme and a suitable substrate (e.g., a peptide containing the c-Jun phosphorylation site) are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the JNK enzyme in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
IKK-2 Kinase Inhibition Assay
This assay measures the inhibition of IKK-2 kinase activity, typically by monitoring the phosphorylation of its substrate, IκBα.
-
Assay Components: The assay includes recombinant human IKK-2 enzyme, a substrate (e.g., a peptide or protein fragment of IκBα), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the assay wells.
-
Reaction Initiation and Incubation: The reaction is started by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
Detection of IκBα Phosphorylation: The level of phosphorylated IκBα is measured. Common detection methods include:
-
ELISA: Using an antibody specific for phosphorylated IκBα.
-
Western Blotting: Separating the reaction products by SDS-PAGE and detecting phosphorylated IκBα with a specific antibody.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that measures the interaction between a phosphorylation-specific antibody and the phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualizations
NF-κB Signaling Pathway and IKK-2 Inhibition
Caption: IKK-2 inhibition by this compound derivatives blocks NF-κB activation.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the SAR-driven discovery of potent inhibitors.
Logical Relationship of SAR for this compound Derivatives
Caption: Key structural modifications and their influence on the properties of derivatives.
References
- 1. consensus.app [consensus.app]
- 2. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Purity Assessment of 5-Aminopyridine-2-carboxamide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a test sample of 5-Aminopyridine-2-carboxamide against a certified reference standard (CRS), employing a robust High-Performance Liquid Chromatography (HPLC) method. The presented experimental data and protocols are designed to offer a clear, objective performance assessment, crucial for quality control and drug development processes.
Experimental Overview
The purity of an active pharmaceutical ingredient (API) is a critical attribute that can impact its safety and efficacy. This study outlines a comparative HPLC analysis to quantify the purity of a this compound test sample and to identify and quantify any potential impurities. A hypothetical set of potential impurities has been included for the purpose of this guide, based on the chemical structure and potential synthetic side-reactions. These include 5-aminopicolinic acid (a potential hydrolysis product) and 2-amino-5-chloropyridine (a potential starting material carryover).
A logical workflow for this comparative purity assessment is depicted below:
Figure 1. Workflow for the HPLC Purity Assessment of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of the this compound Certified Reference Standard (CRS) and a test sample.
| Compound | Retention Time (min) - CRS | Peak Area (%) - CRS | Retention Time (min) - Test Sample | Peak Area (%) - Test Sample |
| 5-aminopicolinic acid | 2.5 | 0.05 | 2.5 | 0.15 |
| This compound | 4.2 | 99.90 | 4.2 | 99.50 |
| 2-amino-5-chloropyridine | 6.8 | 0.05 | 6.8 | 0.35 |
| Total Purity | 99.90% | 99.50% |
Experimental Protocol
A detailed methodology for the HPLC-based purity assessment is provided below.
1. Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is suitable for the separation of polar aromatic compounds.[1]
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
2. Reagents and Materials
-
This compound Certified Reference Standard (CRS)
-
This compound Test Sample
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade[1]
-
Water: HPLC grade or purified water
-
Orthophosphoric Acid: Analytical grade, for pH adjustment.[1]
-
Phosphate Buffer: As an alternative to acid-adjusted water for mobile phase preparation.[2]
3. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic elution can be employed. A good starting point is a mixture of an aqueous phase (e.g., water with 0.1% orthophosphoric acid, pH adjusted to 3.0) and an organic phase (e.g., methanol or acetonitrile). For instance, a 50:50 (v/v) mixture of water (pH 3.0) and methanol can be used.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 254 nm.[1]
4. Preparation of Solutions
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution (CRS): Accurately weigh and dissolve an appropriate amount of this compound CRS in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a solution of the test sample and spike it with known amounts of potential impurities to confirm their retention times and the resolving power of the method.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Resolution: The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5.
6. Data Analysis
The purity of the this compound sample is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Disclaimer: The experimental protocol and data presented in this guide are for illustrative purposes. The method should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its application in a quality control environment.
References
5-Aminopyridine-2-carboxamide: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. 5-Aminopyridine-2-carboxamide is a crucial heterocyclic building block in medicinal chemistry, and its use as a reference standard necessitates a thorough understanding of its analytical profile in comparison to other available standards. This guide provides a comprehensive comparison of this compound with structurally related and commonly used pyridinecarboxamide reference standards: Picolinamide, Nicotinamide, and Isoniazid.
Physicochemical Properties and Purity
A reference standard's utility is fundamentally defined by its physicochemical properties and purity. The following table summarizes these key parameters for this compound and its alternatives. The data presented is compiled from various suppliers and publicly available information. It is important to note that lot-specific purity values should always be obtained from the Certificate of Analysis (CoA).
| Property | This compound | Picolinamide | Nicotinamide | Isoniazid |
| Chemical Structure | ||||
| Molecular Formula | C₆H₇N₃O[1] | C₆H₆N₂O[2] | C₆H₆N₂O[3] | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol [1] | 122.12 g/mol | 122.12 g/mol [3] | 137.14 g/mol |
| CAS Number | 145255-19-2[1] | 1452-77-3[2][4] | 98-92-0[3] | 54-85-3 |
| Appearance | Solid[1] | Solid | Solid | Solid |
| Melting Point | Not available | 110 °C (dec.) | 128-131 °C[3] | 171-173 °C |
| Purity (Typical) | ≥97%[1] | ≥98% | ≥99.5% (Analytical Standard)[3] | ≥99% (USP) |
| Solubility | Information not readily available | Soluble in water | Water soluble[3] | Soluble in water |
Experimental Protocols: High-Performance Liquid Chromatography (HPLC)
The following section details a generalized HPLC method that can be adapted for the analysis of this compound and its alternatives. This protocol is based on established methods for related aminopyridine and pyridinecarboxamide compounds.[5][6][7][8]
Objective: To develop a robust isocratic HPLC method for the separation and quantification of pyridine-based reference standards.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Ortho-phosphoric acid or sodium hydroxide for pH adjustment
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase | A mixture of phosphate buffer (pH 3-7) and an organic modifier (Acetonitrile or Methanol). A common starting ratio is 80:20 (Buffer:Organic). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on the UV absorbance of the pyridine ring) |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare stock solutions of each reference standard in the mobile phase at a concentration of 1 mg/mL. Further dilute to create working standards in the range of 1-100 µg/mL. |
Method Validation Parameters (to be assessed):
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Comparative Performance Data
The following table provides a qualitative comparison of the expected performance of each reference standard based on their chemical properties and available analytical methods.
| Performance Metric | This compound | Picolinamide | Nicotinamide | Isoniazid |
| Chromatographic Retention | Expected to be polar, may require optimization of mobile phase for adequate retention on a C18 column. | Similar polarity to Nicotinamide, good retention expected. | Well-established chromatographic behavior, often used as a benchmark.[3][9] | Polar nature may lead to early elution; mobile phase modification might be necessary.[5][6] |
| UV Detectability | Good, due to the aminopyridine chromophore. | Good, due to the pyridinecarboxamide chromophore. | Excellent, with a strong UV absorbance. | Good, with a distinct UV spectrum.[1] |
| Stability | Expected to be stable under standard laboratory conditions. | Generally stable. | Very stable, widely used in pharmaceutical formulations.[3] | Can be sensitive to light and oxidation. |
| Availability of Certified Reference Material (CRM) | Less common as a certified reference material. | Available from various suppliers as a reference standard.[4][10] | Widely available as a USP and EP reference standard. | Widely available as a USP and other pharmacopeial standards. |
Workflow and Relationship Diagrams
To visualize the application and analytical workflow of these reference standards, the following diagrams are provided.
Caption: Figure 1. General Workflow for Reference Standard Utilization
Caption: Figure 2. Logical Relationship of Pyridinecarboxamide Reference Standards
Conclusion
This compound serves as a valuable reference standard in pharmaceutical analysis, particularly in the development and quality control of new chemical entities containing this scaffold. While it may not have the extensive pharmacopeial recognition of Nicotinamide or Isoniazid, its structural relevance to specific active pharmaceutical ingredients makes it an indispensable tool for targeted analytical methods.
Comparison Summary:
-
For general-purpose HPLC system suitability and as a widely recognized pharmacopeial standard, Nicotinamide is an excellent choice. [3][9][11]
-
Isoniazid, also a pharmacopeial standard, is particularly relevant in the analysis of antitubercular drugs. [5][6]
-
Picolinamide offers a structurally similar, non-aminated alternative to this compound. [2][4][10]
-
This compound is the ideal reference standard when the analyte of interest is a direct derivative or contains the this compound moiety, ensuring the most accurate representation of the analyte's chromatographic and spectral behavior.
The selection of an appropriate reference standard should be based on the specific requirements of the analytical method and the chemical nature of the analyte. For critical applications, it is always recommended to use a well-characterized, high-purity reference standard from a reputable supplier, accompanied by a comprehensive Certificate of Analysis.
References
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. Picolinamide [webbook.nist.gov]
- 3. 尼克酰胺(烟酰胺) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Picolinamide | CAS 1452-77-3 | LGC Standards [lgcstandards.com]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. longdom.org [longdom.org]
- 7. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pyridine-2-carboxamide (Picolinamide) | LGC Standards [lgcstandards.com]
- 11. Nicotinamide | CAS 98-92-0 | LGC Standards [lgcstandards.com]
Comparing the efficacy of different synthetic routes to 5-Aminopyridine-2-carboxamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 5-Aminopyridine-2-carboxamide, a vital building block in the development of various therapeutic agents, can be synthesized through several distinct routes. This guide provides a comparative analysis of three primary synthetic pathways, offering detailed experimental protocols, quantitative data, and a logical framework for route selection.
Executive Summary
The synthesis of this compound can be effectively achieved through multiple strategies, each with its own set of advantages and disadvantages. This comparison focuses on three prominent routes:
-
Route 1: A multi-step synthesis commencing with the nitration of 2-aminopyridine.
-
Route 2: A direct amidation of 5-aminopyridine-2-carboxylic acid.
-
Route 3: Nucleophilic aromatic substitution of a halogenated precursor, specifically 5-bromopyridine-2-carboxamide.
The selection of an optimal route will depend on factors such as desired yield and purity, cost and availability of starting materials, reaction scalability, and safety considerations. The following sections provide a detailed breakdown of each route to inform this decision-making process.
Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Aminopyridine | Route 2: From 5-Aminopyridine-2-carboxylic Acid | Route 3: From 5-Bromo-2-pyridinecarboxamide |
| Starting Material | 2-Aminopyridine | 5-Aminopyridine-2-carboxylic acid | 5-Bromo-2-pyridinecarboxamide |
| Key Transformations | Nitration, Diazotization, Cyanation, Hydrolysis, Reduction | Amidation | Nucleophilic Aromatic Substitution (Amination) |
| Overall Yield | Moderate | High | Good to High |
| Purity | Good to High (requires multiple purifications) | High | High |
| Number of Steps | 4-5 | 1 (excluding synthesis of starting material) | 1 (excluding synthesis of starting material) |
| Scalability | Moderate | Good | Good |
| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), NaNO₂, CuCN, Pd/C, H₂ | Amidation coupling agents (e.g., HATU, EDC) | Ammonia source (e.g., aqueous ammonia), Cu catalyst |
| Safety Concerns | Use of potent nitrating agents, handling of cyanides. | Use of potentially hazardous coupling agents. | High-pressure and high-temperature conditions may be required. |
Experimental Protocols
Route 1: Multi-step Synthesis from 2-Aminopyridine
This route involves a sequence of well-established reactions. The overall yield is typically moderate due to the multiple steps involved.
Step 1: Synthesis of 2-Amino-5-nitropyridine
-
Protocol: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for several hours and then carefully poured onto crushed ice. The precipitated product is filtered, washed with cold water, and dried.
-
Yield: 75-85%
-
Purity: >98% (by HPLC)
Step 2: Synthesis of 5-Nitropyridine-2-carbonitrile
-
Protocol: 2-Amino-5-nitropyridine is diazotized using sodium nitrite in an acidic medium (e.g., H₂SO₄) at low temperature. The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to yield the nitrile.
-
Yield: 60-70%
Step 3: Synthesis of 5-Nitropyridine-2-carboxamide
-
Protocol: The 5-nitropyridine-2-carbonitrile is subjected to partial hydrolysis using a mixture of sulfuric acid and water at a controlled temperature.
-
Yield: 80-90%
Step 4: Synthesis of this compound
-
Protocol: The 5-nitropyridine-2-carboxamide is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Yield: >95%
Route 2: Amidation of 5-Aminopyridine-2-carboxylic Acid
This route is advantageous due to its directness, provided the starting carboxylic acid is readily available.
-
Protocol: To a solution of 5-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a base (e.g., DIPEA) are added. The reaction is stirred at room temperature, followed by the addition of an ammonia source (e.g., ammonium chloride). The reaction is monitored by TLC or LC-MS for completion. The product is isolated by extraction and purified by column chromatography or recrystallization.
-
Yield: 85-95%
-
Purity: >99% (by HPLC)
Route 3: Amination of 5-Bromo-2-pyridinecarboxamide
This route offers a direct conversion of a halogenated precursor to the final product.
-
Protocol: 5-Bromo-2-pyridinecarboxamide is heated with a source of ammonia, such as aqueous ammonia or ammonia in a suitable solvent, in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) in a sealed vessel. The reaction temperature and pressure are critical parameters to control. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified.
-
Yield: 70-85%
-
Purity: >98% (by HPLC)
Logical Workflow for Comparing Synthetic Routes
The process of selecting the most efficacious synthetic route can be systematically approached by following a logical workflow. This involves evaluating each potential route against a set of predefined criteria.
Caption: A logical workflow for the systematic comparison and selection of synthetic routes.
Conclusion
The synthesis of this compound can be approached from several angles, with each route presenting a unique profile of efficacy, cost, and safety.
-
Route 1 (from 2-Aminopyridine) is a classic, multi-step approach that may be suitable when the starting material is significantly more economical, and the laboratory is equipped to handle the hazardous reagents involved.
-
Route 2 (from 5-Aminopyridine-2-carboxylic acid) offers a highly efficient and clean, direct conversion, making it an excellent choice if the starting carboxylic acid is accessible and cost-effective.
-
Route 3 (from 5-Bromo-2-pyridinecarboxamide) provides a good alternative, particularly if the halogenated starting material is readily available from commercial sources or through a straightforward synthesis.
Ultimately, the choice of synthetic route will be guided by the specific requirements and constraints of the research or production environment. This guide provides the foundational data and framework to make an informed decision.
Navigating the Selectivity Landscape of 5-Aminopyridine-2-carboxamide-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound class is paramount to advancing safe and effective therapeutics. This guide provides an objective comparison of the performance of 5-Aminopyridine-2-carboxamide-based compounds against various biological targets, supported by available experimental data. We delve into their structure-activity relationships (SAR) that govern selectivity and present detailed methodologies for key experimental assays.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein families, most notably protein kinases. The arrangement of the amine and carboxamide groups on the pyridine ring allows for key hydrogen bonding interactions with the hinge region of many kinases, a critical determinant of binding affinity. However, this same feature can also lead to off-target binding and potential cross-reactivity.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory activities of various this compound-based compounds against their primary targets and a selection of off-targets, where data is available. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Compound ID | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Reference |
| Series 1: IKK-2 Inhibitors | |||||
| Compound A | IKK-2 | 15 | JNK-2 | >10,000 | [1] |
| Compound B | IKK-2 | 8 | JNK-2 | >10,000 | [1] |
| Series 2: Nek2 Inhibitors | |||||
| (R)-21 | Nek2 | 22 | Plk1 | 5,820 | [2] |
| MPS1 | >50,000 | [2] | |||
| Aurora A | >50,000 | [2] | |||
| CDK2 | >50,000 | [2] | |||
| Series 3: BTK Inhibitors | |||||
| Compound 18g | BTK | 3.2 | EGFR | >1,000 | [3] |
| TEC | 45.6 | [3] | |||
| ITK | 128.3 | [3] |
Key Observations from the Data:
-
IKK-2 Inhibitors: The 2-amino-5-chloropyridine-4-carboxamides demonstrate high potency for IKK-2 with excellent selectivity against the closely related kinase JNK-2.[1]
-
Nek2 Inhibitors: Compound (R)-21, a potent Nek2 inhibitor, exhibits a favorable selectivity profile against other mitotic kinases such as Plk1, MPS1, Aurora A, and CDK2, with IC50 values orders of magnitude higher than for its primary target.[2]
-
BTK Inhibitors: The 5-phenoxy-2-aminopyridine derivative, compound 18g, is a potent irreversible inhibitor of BTK. While showing good selectivity against EGFR, it displays some activity against other TEC family kinases like TEC and ITK.[3]
Understanding Selectivity Through Structure-Activity Relationships (SAR)
The selectivity of this compound-based compounds is dictated by the nature and position of substituents on the core scaffold. These substituents interact with specific sub-pockets of the target protein's binding site, and variations in these regions across different proteins form the basis of selectivity.
A logical representation of the SAR-driven design process for selective kinase inhibitors is depicted below.
References
- 1. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Comparative Analysis of Pyridine-2-Carboxamide Derivatives as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of 4-(4-aminophenoxy)picolinamide derivatives, closely related to the 5-aminopyridine-2-carboxamide scaffold, as potential antitumor agents targeting the c-Met kinase. The data presented herein is based on a study by Chen et al., which details the design, synthesis, and biological evaluation of these compounds, including in silico modeling to elucidate their mechanism of action.[1]
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in numerous human cancers, making it a prime target for therapeutic intervention. This guide summarizes the quantitative biological data, outlines the experimental and computational methodologies, and visualizes the pertinent signaling pathways and workflows to offer an objective comparison of the performance of these derivatives.
Comparative Biological Activity
The antiproliferative activity of the synthesized 4-(4-aminophenoxy)picolinamide derivatives was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Cabozantinib, an approved c-Met inhibitor, was used as a positive control.
| Compound ID | Modification on the terminal phenyl ring | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) | c-Met Kinase IC50 (nM) |
| 3a | 4-fluoro | 0.58 | 0.95 | 0.87 | - |
| 3d | 3-fluoro | 0.61 | 1.02 | 0.95 | - |
| 3g | 3-chloro | 0.39 | 0.65 | 0.48 | - |
| 3j | 3-trifluoromethyl | 0.45 | 0.78 | 0.55 | - |
| 46 | 3-ethynyl | 0.26 | 0.45 | 0.33 | 46.5 |
| Cabozantinib | (Control) | 0.63 | 0.98 | 0.89 | - |
Data sourced from Chen et al.[1]
Among the synthesized compounds, derivative 46 , featuring a 3-ethynyl substitution, demonstrated the most potent antiproliferative activity against the A549 cell line, with an IC50 value of 0.26 μM.[1] This was approximately 2.4 times more active than the control drug, cabozantinib.[1] Further enzymatic assays revealed that compound 46 also potently inhibited c-Met kinase with an IC50 of 46.5 nM.[1]
In Silico Modeling: Molecular Docking
To investigate the binding mode of the most active compound, 46 , within the c-Met kinase domain, molecular docking studies were performed. The results indicated that the compound fits well into the ATP-binding pocket of the c-Met kinase.
The docking analysis revealed that compound 46 forms four key hydrogen bonds with the amino acid residues in the active site:
-
The pyridine nitrogen forms a hydrogen bond with the backbone NH of Met1160 .
-
The amide nitrogen forms a hydrogen bond with the backbone carbonyl of Pro1158 .
-
The amino nitrogen on the phenoxy ring forms hydrogen bonds with the side chains of Asp1222 and Tyr1159 .
These interactions are crucial for the stable binding of the inhibitor and are consistent with the binding modes of other known c-Met inhibitors.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway targeted by these inhibitors and the general workflow used in their evaluation.
Caption: The c-Met signaling pathway and the inhibitory action of compound 46.
Caption: Workflow for the evaluation of 4-(4-aminophenoxy)picolinamide derivatives.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
Human cancer cell lines (A549, HeLa, MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
c-Met Kinase Inhibition Assay
The inhibitory activity against c-Met kinase was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compounds were incubated in the reaction buffer. The reaction was initiated by the addition of ATP. After the incubation period, a detection reagent was added, and the luminescence was measured. The IC50 values were determined by fitting the inhibition data to a dose-response curve.[1]
Molecular Docking
Molecular docking studies were performed to predict the binding mode of compound 46 with the c-Met kinase. The crystal structure of the c-Met kinase domain was obtained from the Protein Data Bank. The structure of compound 46 was built and optimized using molecular modeling software. The docking was carried out using a standard docking program. The binding pocket was defined around the co-crystallized ligand in the original PDB file. The docking poses were visually inspected, and the best-scoring pose was selected for further analysis.[1]
Conclusion
The presented 4-(4-aminophenoxy)picolinamide derivatives, which are structurally related to 5-aminopyridine-2-carboxamides, show significant potential as antitumor agents by targeting the c-Met kinase. The comparative data highlights compound 46 , with a 3-ethynyl substitution, as a particularly potent derivative both in cellular and enzymatic assays.[1] In silico molecular docking studies have provided a rational basis for its high affinity, demonstrating key hydrogen bond interactions within the c-Met active site.[1] This integrated approach of chemical synthesis, biological evaluation, and computational modeling serves as a robust framework for the development of novel kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 5-Aminopyridine-2-carboxamide: A Safety and Logistics Guide
For Immediate Reference: Do Not Dispose of 5-Aminopyridine-2-carboxamide Down the Drain or in General Waste. All waste containing this compound must be treated as hazardous and disposed of through an approved waste disposal plant.[1][2][3][4][5][6] Adherence to local, state, and federal regulations is mandatory.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. The following step-by-step instructions ensure the safe handling and compliant disposal of this chemical and its associated waste.
Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential hazards. It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1]
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, ensure all personnel are equipped with the appropriate PPE.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber) | To prevent skin contact and absorption.[7] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes.[7] |
| Lab Coat | Fire/flame resistant and impervious clothing | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or dust is generated.[1][2][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all institutional and governmental regulations. The primary method of disposal is through a licensed hazardous waste management company, often involving incineration at high temperatures.[3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be classified as hazardous waste.[7]
-
Do not mix this compound waste with other incompatible waste streams.[1] It should be kept separate from strong oxidizing agents and acids.[2][7]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][7]
-
Leave chemicals in their original containers whenever possible.[1]
-
For spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][7] Sweep or scoop the absorbed material into the hazardous waste container.[4][6] Avoid creating dust.[2][4][5][6][7]
3. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Clearly indicate the associated hazards (e.g., Toxic, Corrosive, Environmental Hazard).
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from heat, open flames, and sources of ignition.[1][6]
-
Ensure the storage area is inaccessible to unauthorized personnel.[1]
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-Aminopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Aminopyridine-2-carboxamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory tasks to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling this compound under standard laboratory conditions.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in conjunction with goggles during procedures with a high splash potential. | Protects against splashes, dust, and flying particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[1] It is recommended to use two pairs of chemotherapy gloves meeting ASTM International standard D6978 for hazardous compounds.[2] | Provides a barrier against direct skin contact. Gloves should be removed and replaced immediately after any contact with the substance. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or other laminate materials.[2] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1] | Protects skin and personal clothing from contamination. Standard lab coats are not sufficient for handling hazardous materials. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a fit-tested NIOSH-approved respirator (e.g., N95 or N100) is necessary to protect against airborne particles. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Prevents inhalation of harmful dust or aerosols. |
| Foot Protection | Closed-toe shoes.[3] For larger scale operations, chemical-resistant boots with steel toes and shanks are recommended.[4] | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
Following a structured workflow is essential for minimizing risks and ensuring the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and clearly labeled waste containers are within reach.[3]
Step 2: Handling and Use
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Dispensing: Carefully weigh and dispense the solid compound, taking care to avoid the generation of dust.[1][5] Use non-sparking tools to prevent ignition sources.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Experimental Use: Handle the compound and its solutions with care, avoiding any contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[6]
Step 3: Decontamination and Spill Control
-
Decontamination: Thoroughly clean all work surfaces and equipment after use.[3]
-
Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
For small solid spills, avoid dust formation, carefully sweep up the material, and place it in a suitable, closed container for disposal.[1][3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Prevent the spill from entering drains or the environment.[1]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5][7] Do not let the product enter drains or waterways.[1] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
